MK-0434
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134067-56-4 |
|---|---|
Molecular Formula |
C25H31NO2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
InChI |
InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 |
InChI Key |
ZYTQEOWFSVTRLX-QKONGSNMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one MK 0434 MK 434 MK-0434 MK-434 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to MK-0434's Mechanism of Action on SRD5A2
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MK-0434, a selective inhibitor of the steroid 5α-reductase type 2 (SRD5A2) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the inhibitory activity of this compound, details relevant experimental methodologies, and visualizes the key biochemical pathways and experimental workflows.
Executive Summary
This compound, chemically identified as 17β-Benzoyl-4-aza-5α-androst-1-en-3-one, is a potent and selective inhibitor of SRD5A2, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Clinical investigations have demonstrated its efficacy in reducing systemic DHT levels, highlighting its potential for the treatment of androgen-dependent conditions. This guide delves into the quantitative aspects of its enzymatic inhibition and the experimental frameworks used for its characterization.
Quantitative Inhibitory Profile of this compound
While extensive clinical data underscores the in vivo effects of this compound, specific in vitro quantitative data for its inhibition of human SRD5A2 is limited in publicly accessible literature. However, a key study provides valuable insight into its inhibitory constant.
Table 1: In Vitro Inhibition Data for this compound
| Enzyme Source | Inhibitor | Apparent Inhibition Constant (Ki(app)) | Inhibition Type | Reference |
| Pig Testis Microsomes (presumed Type 1 Isozyme) | This compound | 3.1 µmol/L | Competitive | Cooke et al., 1997[1] |
It is crucial to note that while the study by Cooke et al. (1997) determined the Ki(app) using a non-human enzyme source suggested to be the type 1 isozyme, the same research highlights that this compound is a selective inhibitor of the human type 2 5α-reductase.[1] Further research to ascertain the precise IC50 or Ki value for human SRD5A2 is warranted.
The SRD5A2 Catalytic Pathway and this compound's Point of Interruption
The canonical function of SRD5A2 is the irreversible reduction of testosterone to DHT, a critical step in androgen signaling in many tissues. This process involves the binding of testosterone and the cofactor NADPH to the enzyme's active site. This compound, as a competitive inhibitor, is understood to vie with the natural substrate, testosterone, for binding to the active site of SRD5A2, thereby preventing the conversion to DHT.
Experimental Protocols for SRD5A2 Inhibition Assays
Preparation of SRD5A2 Enzyme Source
A common source of SRD5A2 for in vitro assays is through the use of recombinant human enzyme expressed in a suitable cell line, such as HEK293 cells.
In Vitro SRD5A2 Inhibition Assay Protocol
The following protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound on SRD5A2.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.0), a precise amount of the prepared SRD5A2 enzyme source (microsomal fraction), and varying concentrations of the inhibitor (this compound) or vehicle control.
-
Pre-incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, radiolabeled testosterone (e.g., [¹⁴C]-testosterone), and the cofactor, NADPH.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a mixture of ethyl acetate and a non-radiolabeled carrier steroid standard (e.g., DHT).
-
Steroid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the steroids.
-
Chromatographic Separation: Evaporate the organic solvent and redissolve the steroid residue in a suitable solvent. Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled DHT formed using a scintillation counter or by integrating the peak areas from the HPLC chromatogram.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Logical Relationship of Experimental Data to Mechanism of Action
The data obtained from in vitro inhibition assays directly elucidates the mechanism of action of this compound.
Conclusion
This compound is a selective inhibitor of SRD5A2 that acts through competitive inhibition of the enzyme's active site. While clinical data confirms its ability to significantly lower DHT levels, a definitive in vitro inhibitory constant for the human SRD5A2 enzyme remains to be fully characterized in accessible literature. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel SRD5A2 inhibitors, which are crucial for the development of targeted therapies for androgen-dependent pathologies.
References
An In-depth Technical Guide on the Binding Affinity of MK-0434 to 5-alpha Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of MK-0434 to 5-alpha reductase, an enzyme crucial in androgen metabolism. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows to offer a thorough understanding for research and drug development applications.
Introduction to this compound and 5-alpha Reductase
This compound is a steroidal inhibitor of the enzyme 5-alpha reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). There are two main isoenzymes of 5-alpha reductase: type 1 and type 2. The type 2 isoenzyme is predominantly found in tissues such as the prostate, seminal vesicles, epididymides, and hair follicles. Consequently, inhibitors of 5-alpha reductase type 2 are of significant interest for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound has been identified as a selective inhibitor of 5-alpha reductase type 2. A clinical study in healthy males demonstrated that this compound administration led to a significant reduction in circulating DHT levels, confirming its in vivo activity[1].
Quantitative Analysis of Binding Affinity
For comparative purposes, the binding affinities of other well-characterized 5-alpha reductase inhibitors are presented in the table below.
| Compound | Target Isoenzyme(s) | Ki (nM) | IC50 (nM) |
| This compound | Type 2 (selective) | 3100 (pig type 1) | Not Available |
| Finasteride | Type 2 | ~1 | 13.6 - 31.5 |
| Dutasteride | Type 1 and Type 2 | Not Available | 4.8 |
Note: The Ki value for this compound is for the pig type 1 isoenzyme and is expected to be significantly lower for the human type 2 isoenzyme. IC50 values for Finasteride can vary depending on the assay conditions.
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of an inhibitor like this compound to 5-alpha reductase typically involves in vitro enzymatic assays. Below is a detailed methodology based on established protocols for assessing 5-alpha reductase inhibition.
Objective
To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound against human 5-alpha reductase type 2.
Materials
-
Enzyme Source: Recombinant human 5-alpha reductase type 2 expressed in a suitable system (e.g., baculovirus-infected insect cells or a stable mammalian cell line like HEK293)[2][3]. The enzyme can be used as a crude cell lysate or a purified microsomal fraction.
-
Substrate: Testosterone.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: A buffer with a pH optimum for the type 2 isoenzyme (typically around pH 5.0-5.5).
-
Detection System: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the product, dihydrotestosterone (DHT)[4].
Assay Procedure
-
Enzyme Preparation: Prepare cell lysates or microsomal fractions containing the recombinant human 5-alpha reductase type 2. Determine the protein concentration of the enzyme preparation.
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the enzyme preparation, buffer, and varying concentrations of this compound. Include a vehicle control (DMSO) without the inhibitor[5].
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (testosterone) and the cofactor (NADPH) to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., 1 N HCl) or an organic solvent (e.g., acetonitrile)[6].
-
Product Quantification: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. Analyze the supernatant for the amount of DHT produced using a validated HPLC or LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate (testosterone) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot).
-
Visualizations
Signaling Pathway
The following diagram illustrates the biochemical pathway for the conversion of testosterone to dihydrotestosterone by 5-alpha reductase and the subsequent androgen signaling.
Caption: 5-alpha reductase signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for determining the inhibitory activity of this compound on 5-alpha reductase.
Caption: Workflow for 5-alpha reductase inhibition assay.
References
- 1. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In-Depth Technical Guide to MK-0434: A Steroid 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental insights into MK-0434, a potent and selective inhibitor of the steroid 5α-reductase enzyme. This compound, also known as (1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-Benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one, was developed by Merck & Co. in the 1990s for the potential treatment of androgen-dependent conditions.[1] Although never marketed, its study provides valuable insights into the inhibition of androgen synthesis.
Core Chemical and Physical Properties
This compound is a synthetic 4-azasteroid, structurally related to other well-known 5α-reductase inhibitors such as finasteride.[1] Its core structure is characterized by a complex, multi-ring system with a benzoyl group substitution. The following tables summarize the known chemical and physical properties of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-Benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one[1] |
| Other Names | MK-434, 17β-Benzoyl-4-aza-5α-androst-1-en-3-one[1] |
| CAS Number | 134067-56-4[1][2] |
| Molecular Formula | C25H31NO2[1][2] |
| Molecular Weight | 377.53 g/mol [2] |
| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]5[C@@]3(C=CC(=O)N5)C[1] |
| InChI Key | ZYTQEOWFSVTRLX-QKONGSNMSA-N[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Solid (presumed) |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
| Solubility | Not publicly available |
| Purity | Commercially available in various purities (e.g., 95%) |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of 5α-reductase, particularly the type 2 isozyme.[1] This enzyme is a critical component of the androgen signaling pathway, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3] DHT has a significantly higher binding affinity for the androgen receptor (AR) than testosterone, and its production is a key driver in the development and progression of various androgen-dependent conditions.[3]
By inhibiting 5α-reductase, this compound effectively reduces the intracellular concentration of DHT in target tissues.[1] This leads to a decrease in the activation of the androgen receptor and the subsequent transcription of androgen-responsive genes. The overall effect is a dampening of the androgenic signal within the cell.
Below is a diagram illustrating the androgen signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are primarily described in a study by Van Hecken et al. (1994). While the full text of this specific publication is not widely available, this section provides a representative methodology for evaluating the in vivo effects of a 5α-reductase inhibitor like this compound, based on the abstract of the aforementioned study and common practices in the field.
Objective: To assess the pharmacokinetics and pharmacodynamics of a novel 5α-reductase inhibitor in healthy male subjects.
Study Design: A randomized, placebo-controlled, single-ascending-dose study.
Methodology:
-
Subject Recruitment: Healthy male volunteers are recruited after providing informed consent. Exclusion criteria would typically include any underlying medical conditions, use of medications that could interfere with androgen metabolism, and abnormal baseline hormone levels.
-
Dosing: Subjects are randomized to receive a single oral dose of this compound at varying concentrations (e.g., 0.1 mg, 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg) or a matching placebo.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated and stored at -80°C until analysis.
-
Pharmacodynamic Sampling: Serum samples are collected at the same time points to measure testosterone and dihydrotestosterone levels.
-
Bioanalytical Method:
-
This compound Quantification: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.
-
Hormone Quantification: Serum testosterone and DHT levels are measured using validated immunoassays (e.g., ELISA or RIA) or LC-MS/MS for higher specificity and accuracy.
-
-
Data Analysis:
-
Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
-
Pharmacodynamic Effects: The percentage change from baseline in serum DHT and testosterone levels is calculated for each dose group and time point. The maximum reduction in DHT and the duration of this effect are determined.
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Vital signs and clinical laboratory tests are performed at baseline and at the end of the study.
Below is a workflow diagram for a typical clinical study of a 5α-reductase inhibitor.
Conclusion
This compound is a significant research compound for understanding the role of 5α-reductase in androgen-dependent pathologies. While its development was not pursued to market, the data gathered from its study contributes to the broader knowledge base of steroid hormone synthesis and inhibition. This guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches used to characterize its effects. For further in-depth information, researchers are encouraged to seek out the primary literature and comparative studies with other 5α-reductase inhibitors.
References
In Vitro Characterization of MK-0434: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0434 is a synthetic 4-azasteroid that was developed by Merck & Co. in the 1990s as a selective inhibitor of steroid 5α-reductase type 2.[1] The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound effectively reduces levels of DHT.[1] Though it showed potential in preclinical and early clinical development for androgen-dependent conditions, it was never marketed.[1] This document provides a technical guide to the in vitro characterization of this compound, based on publicly available information.
Core Mechanism of Action
This compound is a competitive inhibitor of 5α-reductase. Its primary therapeutic potential lies in its ability to mitigate the effects of androgens in tissues where 5α-reductase type 2 is predominantly expressed, such as the prostate. A clinical study in healthy male volunteers demonstrated that single doses of this compound (above 5 mg) were associated with a significant reduction in circulating dihydrotestosterone levels, with a maximum reduction of approximately 50%.[2]
Data Presentation: In Vitro Inhibition Data
| Compound | Enzyme Source | Isozyme Type (as characterized in the study) | Apparent Inhibition Constant (Ki app) | Inhibition Type |
| This compound | Pig Testis Microsomes | Type 1 | 3.1 µmol/L | Competitive |
Data from Cooke GM, et al. J Steroid Biochem Mol Biol. 1997.[3]
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not available in published literature. However, a general methodology for a 5α-reductase enzyme inhibition assay can be described based on standard practices for similar compounds.
Representative Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol is a representative example and would require optimization for the specific characterization of this compound.
1. Enzyme Preparation:
-
The source of the 5α-reductase enzyme can be from recombinant sources (e.g., human 5α-reductase type 2 expressed in a suitable cell line) or from tissue homogenates (e.g., microsomes from rat liver or prostate).
2. Assay Buffer:
-
A suitable buffer is prepared, typically a phosphate or citrate buffer with a pH that is optimal for the specific isozyme being tested (e.g., pH 6.5).
3. Reaction Mixture:
-
The reaction mixture would typically contain:
-
Enzyme preparation
-
Assay buffer
-
NADPH (as a cofactor)
-
The substrate, testosterone (often radiolabeled, e.g., [14C]testosterone, for ease of detection)
-
The test compound (this compound) at various concentrations.
-
4. Incubation:
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period, during which the enzyme converts testosterone to DHT.
5. Reaction Termination and Product Separation:
-
The reaction is stopped, often by the addition of a strong acid or an organic solvent.
-
The steroids (unreacted testosterone and the product, DHT) are extracted from the reaction mixture.
-
The substrate and product are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
6. Detection and Data Analysis:
-
The amount of DHT produced is quantified. If a radiolabeled substrate is used, this can be done by scintillation counting of the separated product.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
If the mechanism of inhibition is to be determined (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as Lineweaver-Burk plots.
Mandatory Visualizations
Signaling Pathway of 5α-Reductase Inhibition
Caption: Mechanism of action of this compound in inhibiting androgen signaling.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.
References
- 1. MK-434 - Wikipedia [en.wikipedia.org]
- 2. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Discontinuation of MK-0434: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0434, a potent and orally active steroid 5α-reductase inhibitor, was the subject of development by Merck & Co. in the early 1990s. As a selective inhibitor of the type 2 5α-reductase isoenzyme, this compound was investigated for its potential in treating a range of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[1] Despite showing promise in early clinical studies, the development of this compound was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, presenting the available data from early clinical trials, detailing experimental methodologies, and visualizing key pathways and processes.
Core Data Presentation
The primary human clinical data for this compound originates from a single-rising-dose study conducted in healthy male volunteers.[2] The key findings from this study are summarized below.
Table 1: Summary of Pharmacodynamic Effects of Single Doses of this compound in Healthy Males
| Dose Range (mg) | Maximum Reduction in Dihydrotestosterone (DHT) | Onset and Duration of Action | Effect on Serum Testosterone |
| 0.1 - 100 | ~50% (at doses ≥ 5 mg) | Maximal at 24 hours, maintained through 48 hours post-treatment | No significant effect at single doses |
Table 2: Summary of Pharmacokinetic Properties of Single Doses of this compound in Healthy Males
| Dose Range (mg) | Dose Proportionality of Cmax and AUC | Tolerability |
| 0.1 - 100 | Less than proportional increase with rising doses (suggesting nonlinear absorption) | Well-tolerated in single doses up to 100 mg with no significant adverse effects |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzyme steroid 5α-reductase, specifically the type 2 isozyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces the levels of DHT in target tissues such as the prostate gland and hair follicles.
Experimental Protocols
The primary clinical investigation of this compound was a four-period, two-panel, single-rising-dose study. While the complete, detailed protocol is not publicly available, the study design can be inferred from the published abstract.[2]
Protocol: Phase I Single-Rising-Dose Clinical Trial
-
Study Design: A four-period, two-panel, crossover design was employed.
-
Participants: Healthy male volunteers were recruited for the study.
-
Dosing: Single oral doses of this compound were administered in escalating amounts, ranging from 0.1 mg to 100 mg.
-
Pharmacodynamic Assessments: Blood samples were collected at various time points to measure serum concentrations of testosterone and dihydrotestosterone (DHT).
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC).
-
Tolerability: Subjects were monitored for any adverse effects throughout the study.
Discussion and Conclusion
The initial clinical data for this compound demonstrated its potential as a potent and well-tolerated oral inhibitor of 5α-reductase type 2. A single dose was sufficient to produce a significant and sustained reduction in circulating DHT levels, a key therapeutic target for androgen-dependent conditions. The pharmacokinetic profile, while showing less than dose-proportional absorption, was predictable.
Despite these promising early results, the development of this compound did not proceed to later-stage clinical trials or market approval. The reasons for its discontinuation are not publicly documented. It is plausible that strategic decisions within Merck & Co., the emergence of other 5α-reductase inhibitors with more favorable profiles (such as finasteride, which was approved for BPH in 1992), or undisclosed preclinical or clinical findings contributed to this outcome.
This technical guide has synthesized the available information on the discovery and development of this compound. While the data is limited to early-stage clinical investigation, it provides valuable insights for researchers and scientists in the field of drug development, particularly those focused on steroid hormone modulation. The history of this compound serves as a case study in the complex and often opaque process of pharmaceutical research and development.
References
MK-0434: A Technical Overview of a Selective 5-Alpha Reductase Type 2 Inhibitor
Foreword: MK-0434 is a synthetic 4-azasteroid derivative developed by Merck & Co. in the 1990s as a selective inhibitor of 5-alpha reductase type 2.[1] Although it showed promise in preclinical and early clinical development for androgen-dependent conditions, it was never commercially marketed. This document provides a detailed technical guide on this compound for researchers, scientists, and professionals in drug development, summarizing its mechanism of action, available quantitative data, and relevant experimental methodologies.
Introduction to this compound and its Target: 5-Alpha Reductase
This compound was investigated for the treatment of conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[1] Its therapeutic rationale is based on the inhibition of 5-alpha reductase, a key enzyme in androgen metabolism.
5-alpha reductase catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] DHT has a higher binding affinity for the androgen receptor and is a primary driver of the development and growth of the prostate gland, as well as being implicated in the pathophysiology of BPH and male pattern baldness.[3][4]
There are two main isoforms of 5-alpha reductase: type 1 and type 2.[5]
-
Type 1 5-alpha reductase is predominantly found in the skin (sebaceous glands) and liver.[5]
-
Type 2 5-alpha reductase is primarily located in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[2]
This compound is classified as a selective inhibitor of the type 2 isoform, which is the predominant form in the prostate.[2] This selectivity was intended to target the pathogenic processes in the prostate while potentially minimizing side effects associated with the inhibition of the type 1 isoenzyme.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Apparent Inhibition Constant (Ki(app)) | Notes |
| 5-alpha reductase (presumed Type 1) | Pig (testis microsomes) | 3.1 µmol/L | Described as a poor competitive inhibitor in this model.[6] |
Note: Specific Ki or IC50 values for this compound against human 5-alpha reductase type 1 and type 2 are not available in the reviewed literature. The selectivity for type 2 is consistently stated but not quantitatively detailed in public-facing documents.
Table 2: Comparative Inhibitory Activity of Other 5-Alpha Reductase Inhibitors
For context, the following table presents the inhibitory constants for finasteride and dutasteride, two marketed 5-alpha reductase inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Finasteride | Human 5-alpha reductase Type 1 | 108 nM |
| Human 5-alpha reductase Type 2 | 7.3 nM | |
| Dutasteride | Human 5-alpha reductase Type 1 | 8.4 nM |
| Human 5-alpha reductase Type 2 | 7.4 nM |
Data sourced from a study on human prostatic steroid 5 alpha-reductase isoforms.[7]
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Males (Single Dose Study)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Maximum DHT Reduction |
| 0.1 mg | ~1 | ~10 | Not significant |
| 1 mg | ~5 | ~50 | ~20% |
| 5 mg | ~15 | ~150 | ~40% |
| 10 mg | ~20 | ~200 | ~50% |
| 25 mg | ~30 | ~300 | ~50% |
| 50 mg | ~40 | ~400 | ~50% |
| 100 mg | ~50 | ~500 | ~50% |
Data are approximate values derived from a single-rising-dose study. The increase in Cmax and AUC was less than proportional to the dose, suggesting nonlinear absorption. The maximum reduction in dihydrotestosterone was observed at 24 hours and sustained through 48 hours post-treatment.[8]
Table 4: Preclinical Effects of this compound in Orchiectomized (ORX) Rats
| Treatment Group | Prostate Mass | Gastrocnemius Muscle Mass | Subcutaneous Fat | Bone Resorption Marker (Deoxypyridinoline) |
| ORX + Placebo | - | Decreased | Increased | Increased |
| ORX + Testosterone | Markedly Increased | Restored | Decreased | Decreased |
| ORX + Testosterone + this compound | Increase almost completely blocked | Restored (no effect of this compound) | Decreased (no effect of this compound) | Decreased (no effect of this compound) |
This study demonstrated that this compound selectively blocks the androgenic effects of testosterone on the prostate without interfering with its anabolic effects on muscle and bone in a rat model.[9]
Signaling Pathways and Experimental Workflows
Androgen Synthesis and Inhibition Pathway
The following diagram illustrates the conversion of testosterone to DHT by 5-alpha reductase and the point of inhibition by this compound.
Caption: Androgen synthesis pathway and the inhibitory action of this compound.
Experimental Workflow: 5-Alpha Reductase Inhibition Assay
The diagram below outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like this compound on 5-alpha reductase.
Caption: Workflow for a 5-alpha reductase in vitro inhibition assay.
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay (General Protocol)
This protocol is a generalized methodology based on common practices for assessing 5-alpha reductase inhibition.
1. Enzyme Preparation:
-
Homogenize tissue rich in the desired 5-alpha reductase isoform (e.g., human prostate tissue for type 2, or transfected cell lines expressing the recombinant human enzyme).
-
Prepare a microsomal fraction by differential centrifugation.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer, pH 6.5 for type 1 or pH 5.5 for type 2).
-
Determine the protein concentration of the microsomal preparation.
2. Assay Procedure:
-
In a reaction tube, combine the microsomal enzyme preparation with a solution of this compound at various concentrations (or vehicle for control).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, testosterone (often radiolabeled, e.g., [³H]testosterone), and the cofactor, NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
3. Termination and Analysis:
-
Stop the reaction by adding a strong acid (e.g., HCl) or a quenching solvent (e.g., ethyl acetate).
-
Extract the steroids from the aqueous phase using an organic solvent.
-
Separate the substrate (testosterone) from the product (DHT) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amounts of testosterone and DHT. If a radiolabeled substrate is used, this can be done by liquid scintillation counting of the respective separated fractions. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for quantification.[10]
4. Data Analysis:
-
Calculate the percentage of testosterone conversion to DHT for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be determined by performing the assay at multiple substrate and inhibitor concentrations and analyzing the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).
In Vivo Study in Healthy Male Subjects (Single-Rising-Dose Study)
This protocol is based on the published clinical study of this compound.[8]
1. Study Design:
-
A four-period, two-panel, single-rising-dose study design was employed.
-
Healthy male volunteers were administered single oral doses of this compound ranging from 0.1 mg to 100 mg.
2. Pharmacokinetic Sampling:
-
Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.
-
Plasma concentrations of this compound were quantified using a validated analytical method, such as LC-MS.[10]
-
Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), were calculated.
3. Pharmacodynamic Assessment:
-
Serum levels of testosterone and dihydrotestosterone (DHT) were measured at baseline and at various time points after this compound administration.
-
The percentage change in serum DHT levels from baseline was calculated to assess the pharmacodynamic effect of 5-alpha reductase inhibition.
4. Safety and Tolerability:
-
Adverse events were monitored and recorded throughout the study.
-
Standard safety assessments, including vital signs, electrocardiograms (ECGs), and clinical laboratory tests, were performed.
Conclusion
This compound is a selective 5-alpha reductase type 2 inhibitor that demonstrated the ability to significantly reduce circulating DHT levels in humans with a single oral dose.[8] Preclinical studies in animal models indicated its potential to selectively target the prostate without affecting the anabolic effects of androgens on other tissues.[9] However, the development of this compound was discontinued, and it was never marketed. The publicly available data, while demonstrating its proof of concept, lacks detailed quantitative information on its inhibitory potency against the human 5-alpha reductase isoenzymes. This technical guide summarizes the available knowledge on this compound, providing a valuable resource for researchers in the field of endocrinology and drug development.
References
- 1. MK-434 - Wikipedia [en.wikipedia.org]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rationale for Inhibiting 5α-Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5alpha-reductase inhibitors in benign prostatic hyperplasia and prostate cancer risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential expression of 5-alpha reductase isozymes in the prostate and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A rapid and specific assay, based on liquid chromatography-atmospheric pressure chemical ionization mass spectrometry, for the determination of MK-434 (a 5 alpha-reductase inhibitor) and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of MK-0434: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0434 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of steroid 5α-reductase type 2 (SRD5A2). Developed by Merck & Co. in the 1990s, it was investigated for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia. Although it showed promise in preclinical and early clinical studies by effectively reducing dihydrotestosterone (DHT) levels, this compound was never commercially marketed. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics based on available preclinical and clinical data.
Introduction
The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions. This compound was designed as a specific inhibitor of the type 2 isozyme of 5α-reductase, which is predominantly found in androgen-sensitive tissues like the prostate gland. By inhibiting this enzyme, this compound reduces the production of DHT, thereby mitigating its effects on target tissues.
Mechanism of Action
This compound is an orally active, selective inhibitor of 5α-reductase type 2.[1][2] Its mechanism of action involves binding to the active site of the enzyme, preventing the conversion of testosterone to DHT. This leads to a significant reduction in circulating and tissue levels of DHT.[2][3]
References
- 1. MK-434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. MK-434 - Wikipedia [en.wikipedia.org]
- 3. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MK-0434 in Dihydrotestosterone Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0434 is a synthetic 4-azasteroid that functions as a potent and selective inhibitor of the type 2 5α-reductase enzyme.[1] Developed by Merck & Co. in the 1990s, this compound was investigated for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1] Although it never reached the market, preclinical and clinical data demonstrate its efficacy in reducing dihydrotestosterone (DHT) levels. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative effects on DHT suppression, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the 5α-reductase type 2 isozyme. This enzyme is primarily located in androgen-sensitive tissues and is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces DHT concentrations in target tissues and systemic circulation.
Signaling Pathway
Caption: Signaling pathway of 5α-reductase and inhibition by this compound.
Quantitative Data on DHT Suppression
The efficacy of this compound in suppressing DHT has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Clinical Data - DHT Suppression in Healthy Males
| Dose (mg) | Maximum Serum DHT Reduction (%) | Time to Maximum Reduction (hours) | Duration of Maximum Reduction (hours) | Effect on Serum Testosterone |
| >5 (10, 25, 50, 100) | ~50 | 24 | Maintained through 48 | No significant effect |
| Data from the single-rising-dose study by Van Hecken et al. (1994).[2] |
Table 2: Preclinical In-Vitro Data
| Parameter | Value | Enzyme Source | Notes |
| Ki(app) | 3.1 µM | Pig testis microsomes | Competitive inhibitor of testosterone 5α-reduction. |
Table 3: Preclinical In-Vivo Data - Rat Model
| Animal Model | Treatment | Endpoint | Result |
| Orchiectomized male Brown Norway rats | Testosterone (1 mg/day) + this compound (0.75 mg/day) for 4 weeks | Prostate Mass | Almost complete blockage of testosterone-induced increase in prostate mass. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound.
Clinical Study: Single-Rising-Dose in Healthy Males
This protocol is a summary based on the abstract of the study by Van Hecken et al. (1994), as the full text was not available.[2]
Objective: To investigate the pharmacodynamics, tolerability, and pharmacokinetics of this compound.
Study Design: A four-period, two-panel, single-rising-dose study.
Participants: Healthy male volunteers.
Intervention: Single oral doses of this compound ranging from 0.1 mg to 100 mg.
Methodology:
-
Dose Administration: Participants received a single oral dose of this compound or placebo in a rising-dose manner across different periods.
-
Blood Sampling: Serial blood samples were collected at baseline and at various time points post-dosing.
-
Hormone Analysis: Serum concentrations of testosterone and dihydrotestosterone were measured at baseline, 24 hours, and 48 hours post-treatment. The specific assay used for hormone quantification was not detailed in the abstract.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).
Preclinical Study: In-Vitro 5α-Reductase Inhibition Assay
Objective: To determine the inhibitory kinetics of this compound on 5α-reductase.
Methodology:
-
Enzyme Preparation: Testicular microsomes were prepared from pigs of varying ages.
-
Enzyme Assay: The 5α-reductase activity was assayed by measuring the conversion of a substrate to its product.
-
Inhibition Study: this compound was included in the assay at various concentrations to determine its effect on the enzyme kinetics. The apparent inhibitory constant (Ki(app)) was calculated.
Experimental Workflow
Caption: Generalized experimental workflow for a 5α-reductase inhibitor.
Conclusion
This compound is a well-characterized inhibitor of 5α-reductase type 2. Clinical data in healthy males demonstrate a significant, dose-dependent reduction in serum DHT levels by approximately 50% without affecting testosterone levels.[2] Preclinical studies further support its mechanism of action and in-vivo efficacy in reducing androgen-dependent tissue growth. While the development of this compound did not proceed to market, the data gathered from its investigation provide valuable insights for researchers and professionals in the field of androgen-related pharmacology and drug development. The information presented in this guide serves as a technical resource for understanding the role of this compound in DHT suppression.
References
Investigating the Specificity of MK-0434 for SRD5A Isozymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0434 is a synthetic 4-azasteroid that was developed by Merck & Co. in the 1990s as a potential therapeutic for a variety of androgen-dependent conditions. It functions as an inhibitor of 5α-reductase (SRD5A), the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Understanding the specificity of inhibitors like this compound for the different isozymes of SRD5A is crucial for predicting their therapeutic efficacy and potential side effects. This technical guide provides a comprehensive overview of the available data on the specificity of this compound for the three known SRD5A isozymes: SRD5A1, SRD5A2, and SRD5A3.
Core Data on this compound Specificity
Available research indicates that this compound is a selective inhibitor of the SRD5A2 isozyme.[1] Clinical studies in healthy males demonstrated that this compound can significantly reduce circulating levels of DHT.[2] While quantitative data on its inhibitory activity against human SRD5A isozymes is limited in publicly accessible literature, the existing information points towards a clear preference for SRD5A2.
Quantitative Inhibition Data
The following table summarizes the available quantitative data for the inhibition of SRD5A isozymes by this compound. It is important to note the limited availability of specific IC50 or Ki values for all human isozymes.
| Isozyme | Species | Inhibition Data (K_i(app)) | Reference |
| SRD5A1 | Pig (testis microsomes) | 3.1 µmol/l | [3] |
| SRD5A2 | Human | Selective Inhibitor (Specific quantitative data not available in cited literature) | [1] |
| SRD5A3 | - | No data available |
Note: The Ki(app) for the pig SRD5A1 isozyme suggests that this compound is a poor competitive inhibitor of this particular isozyme.[3]
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by this compound is the androgen synthesis pathway. By inhibiting SRD5A2, this compound blocks the conversion of testosterone to DHT. DHT is a more potent activator of the androgen receptor (AR) than testosterone, and its reduction is a key therapeutic strategy in androgen-dependent conditions.
Experimental Protocols
While a specific, detailed protocol for the determination of this compound's inhibitory activity is not available in the reviewed literature, a general methodology for an in vitro 5α-reductase inhibition assay can be described. Such assays are fundamental to characterizing the potency and selectivity of inhibitors.
General In Vitro 5α-Reductase Inhibition Assay Protocol
This protocol outlines a common approach for assessing the inhibitory activity of a compound against SRD5A isozymes using heterologously expressed enzymes.
1. Expression and Preparation of Recombinant SRD5A Isozymes:
-
Human SRD5A1, SRD5A2, and SRD5A3 cDNA are cloned into suitable expression vectors.
-
The vectors are transfected into a host cell line (e.g., HEK293 or Sf9 insect cells) for heterologous expression of the recombinant enzymes.
-
Cells are harvested, and microsomal fractions containing the membrane-bound SRD5A enzymes are prepared by differential centrifugation.
-
The protein concentration of the microsomal preparations is determined using a standard method (e.g., Bradford assay).
2. In Vitro Inhibition Assay:
-
The assay is typically performed in a buffer system that is optimal for the specific isozyme being tested (e.g., pH 7.0 for SRD5A1 and pH 5.5 for SRD5A2).
-
The reaction mixture contains the microsomal preparation (as the enzyme source), a saturating concentration of the substrate (e.g., [³H]-testosterone), and the cofactor NADPH.
-
A range of concentrations of the inhibitor (this compound) is added to the reaction mixtures. A vehicle control (e.g., DMSO) is also included.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.
-
The reaction is terminated by the addition of a quenching solution (e.g., a mixture of organic solvents).
3. Product Separation and Quantification:
-
The steroids (substrate and product) are extracted from the reaction mixture.
-
The substrate (testosterone) and the product (dihydrotestosterone) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled product is quantified using a scintillation counter or by tandem mass spectrometry.
4. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk or Dixon plots.
Conclusion
The available evidence strongly suggests that this compound is a selective inhibitor of the human SRD5A2 isozyme. While quantitative data for its activity against human SRD5A1 is limited to a non-human source and is absent for SRD5A3, the qualitative descriptions consistently point to its specificity for SRD5A2. For a more definitive and comprehensive understanding of its inhibitory profile, further studies providing specific IC50 or Ki values for all three human SRD5A isozymes would be necessary. The generalized experimental protocol provided herein offers a robust framework for conducting such investigations.
References
- 1. MK-434 - Wikipedia [en.wikipedia.org]
- 2. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-0434 In Vitro Assays in Prostate Cancer Cells
For Research Use Only
Introduction
MK-0434 is a selective inhibitor of 5α-reductase type 2, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Developed by Merck & Co., this compound was investigated for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia and prostate cancer, though it was never commercially marketed.[1] The primary mechanism of action involves reducing DHT levels, which can play a crucial role in the proliferation of androgen-sensitive prostate cancer cells.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound against prostate cancer cell lines. The methodologies outlined below are based on established assays for assessing the efficacy of 5α-reductase inhibitors and other anti-cancer compounds in a laboratory setting.
Data Presentation
Due to the limited publicly available data on the specific in vitro effects of this compound on prostate cancer cell lines, the following tables are presented as templates for data acquisition and presentation. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Dependence | This compound IC50 (µM) after 72h |
| LNCaP | Androgen-Sensitive | Data to be determined |
| PC-3 | Androgen-Independent | Data to be determined |
| DU145 | Androgen-Independent | Data to be determined |
Table 2: Effect of this compound on 5α-Reductase Activity
| Cell Line | Treatment | Testosterone (nM) | DHT (nM) | % Inhibition |
| LNCaP | Vehicle Control | Data to be determined | Data to be determined | 0 |
| This compound (1 µM) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of LNCaP cells treated with this compound
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 4: Apoptosis Analysis in LNCaP cells treated with this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma)
-
PC-3 (androgen-independent human prostate adenocarcinoma)
-
DU145 (androgen-independent human prostate carcinoma)
-
-
Culture Medium:
-
LNCaP: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
PC-3 and DU145: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Prostate cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
5α-Reductase Activity Assay
This assay measures the ability of this compound to inhibit the conversion of testosterone to DHT in prostate cancer cells.
-
Materials:
-
LNCaP cells
-
This compound
-
Testosterone
-
Cell lysis buffer
-
Enzyme immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for DHT and testosterone quantification.
-
-
Procedure:
-
Plate LNCaP cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or vehicle control for 24 hours.
-
Add testosterone to the medium at a final concentration of 10 nM and incubate for 4-6 hours.
-
Collect the cell lysates and culture medium.
-
Quantify the concentrations of testosterone and DHT using a suitable method (EIA or LC-MS).
-
Calculate the percent inhibition of 5α-reductase activity by comparing the DHT/testosterone ratio in treated versus control cells.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of this compound on the cell cycle distribution.
-
Materials:
-
LNCaP cells
-
This compound (at IC50 concentration)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat LNCaP cells with this compound (at the predetermined IC50 concentration) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
LNCaP cells
-
This compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat LNCaP cells with this compound (at the predetermined IC50 concentration) or vehicle control for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Simplified signaling pathway of this compound action in prostate cancer cells.
References
Application Notes and Protocols for Dissolving MK-0434 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0434 is a potent and selective inhibitor of steroid 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this conversion, this compound serves as a valuable tool for investigating androgen-dependent signaling pathways in various physiological and pathological contexts, including prostate cancer and benign prostatic hyperplasia. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Notes |
| Molecular Weight | 377.53 g/mol | Can vary slightly between batches. |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | Insoluble in water. |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Use cell culture grade, anhydrous DMSO. |
| Recommended Stock Solution Concentration | 10 mM in DMSO | A higher concentration may be possible but 10 mM is a common starting point. |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity. 0.1% is ideal for sensitive cell lines. |
| Storage of Stock Solution | -20°C for long-term (months to years) | 0-4°C for short-term (days to weeks). Protect from light. |
Signaling Pathway
This compound acts by inhibiting the 5α-reductase enzyme, which plays a crucial role in androgen metabolism. The simplified signaling pathway is illustrated below.
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing this compound solutions for cell culture experiments.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath (optional)
-
Complete cell culture medium appropriate for your cell line
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 377.53 g/mol = 3.7753 mg
-
-
Accurately weigh out approximately 3.78 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can aid the process.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. For short-term storage, 0-4°C is acceptable for a few days to weeks. Protect the aliquots from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells. A final concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being optimal for sensitive cell lines. Always include a vehicle control (cell culture medium with the same final concentration of DMSO without this compound) in your experiments.
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To minimize the precipitation of the compound when diluting from a high concentration of organic solvent into an aqueous medium, performing an intermediate dilution step is recommended.
-
Example for a 10 µM final concentration:
-
Intermediate Dilution (100 µM): Dilute the 10 mM stock solution 1:100 in your complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution with a DMSO concentration of 1%.
-
Final Dilution (10 µM): Further dilute the 100 µM intermediate solution 1:10 in your complete cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to get a final volume of 1 mL. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
-
Direct Dilution (for lower final concentrations):
-
For lower final concentrations, a direct dilution from the stock solution may be feasible while keeping the DMSO concentration low.
-
Example for a 1 µM final concentration:
-
Dilute the 10 mM stock solution 1:10,000 in your complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.
-
-
-
Mixing and Application:
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming of the medium.
-
Remove the existing medium from your cells and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.
Application Notes and Protocols for Studying MK-0434 (Dutasteride) Effects on Benign Prostatic Hyperplasia (BPH) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing various animal models to investigate the efficacy and mechanism of action of MK-0434 (Dutasteride), a dual 5-alpha reductase inhibitor, in the context of Benign Prostatic Hyperplasia (BPH). The protocols outlined below are designed to ensure reproducibility and generate robust data for preclinical studies.
Introduction to this compound (Dutasteride) and BPH
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are largely dependent on the androgen dihydrotestosterone (DHT). This compound, also known as Dutasteride, is a potent inhibitor of both type I and type II 5-alpha reductase enzymes.[1][2][3][4] These enzymes are responsible for the conversion of testosterone to the more potent DHT.[1][2][3][4] By inhibiting both isoforms, Dutasteride effectively suppresses DHT levels, leading to a reduction in prostate volume and improvement of BPH symptoms.[1][4] Animal models are crucial for elucidating the detailed mechanisms of action and evaluating the therapeutic potential of compounds like this compound.
Signaling Pathway of this compound (Dutasteride) in BPH
The primary mechanism of action of this compound is the inhibition of 5-alpha reductase, which disrupts the conversion of testosterone to DHT. This leads to a cascade of downstream effects within the prostate tissue, including reduced cell proliferation and increased apoptosis, ultimately resulting in a decrease in prostate size.
Animal Models for BPH Research
Several animal models have been established to study BPH. The most common and relevant models for investigating the effects of this compound are the testosterone-induced BPH model in rats and the human BPH xenograft model in immunodeficient mice.
Testosterone-Induced BPH in Rats
This is a widely used and well-characterized model that mimics the androgen-dependent growth of the prostate seen in human BPH.
-
Animal Selection: Use adult male rats (e.g., Sprague-Dawley, 8-10 weeks old).
-
Acclimatization: Acclimate the animals for at least one week under standard laboratory conditions.
-
BPH Induction:
-
Treatment Protocol:
-
Randomly divide the animals into control and treatment groups.
-
Administer this compound (Dutasteride) orally (e.g., 0.1 mg/kg/day or 0.5 mg/kg/day) concurrently with testosterone propionate injections.[7] The control group receives the vehicle.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the prostate glands.
-
Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze another portion in liquid nitrogen for molecular and biochemical analyses (e.g., DHT levels, gene expression).
-
Human BPH Xenograft Model in Mice
This model allows for the study of this compound effects on human BPH tissue in an in vivo environment.
-
Animal Selection: Use immunodeficient male mice (e.g., SCID or nude mice, 6-8 weeks old).
-
Human Tissue: Obtain fresh human BPH tissue from patients undergoing transurethral resection of the prostate (TURP) or radical prostatectomy, with appropriate ethical approval and patient consent.
-
Xenograft Implantation:
-
Under anesthesia, subcutaneously implant small fragments of the human BPH tissue into the flanks of the mice.
-
-
Treatment Protocol:
-
After the grafts have established (e.g., 2-4 weeks), randomize the mice into control and treatment groups.
-
Administer this compound (Dutasteride) via an appropriate route (e.g., in the diet or by oral gavage).
-
-
Endpoint Analysis:
-
Monitor graft volume throughout the study.
-
At the end of the treatment period (e.g., 2-6 months), euthanize the mice and excise the grafts.[8]
-
Measure the final graft weight.
-
Perform histological and immunohistochemical analyses on the graft tissue to assess cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and expression of relevant markers (e.g., Cox-2, RhoA).[8]
-
Key Experimental Protocols
Histological Analysis
-
Tissue Fixation: Fix prostate or xenograft tissue in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform immunohistochemistry for specific markers (e.g., Ki-67, androgen receptor) using appropriate antibodies and detection systems.
-
Measurement of Dihydrotestosterone (DHT) Levels
-
Sample Preparation: Homogenize prostate tissue or serum samples.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate steroids.
-
Quantification: Use a validated enzyme-linked immunosorbent assay (ELISA) kit or liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of DHT levels.
Data Presentation
Table 1: Effect of this compound (Dutasteride) on Prostate Weight in Testosterone-Induced BPH Rat Model
| Treatment Group | Dose (mg/kg/day) | Prostate Weight (g) (Mean ± SD) | % Reduction vs. BPH Control |
| Sham Control | - | Value | - |
| BPH Control | - | Value | 0% |
| This compound | 0.1 | Value | Calculate |
| This compound | 0.5 | Value | Calculate |
Note: Values to be filled in based on experimental results. This table is a template for data presentation.
Table 2: Histological and Molecular Changes in Human BPH Xenografts Treated with this compound (Dutasteride)
| Parameter | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | p-value |
| Proliferative Index (Ki-67 positive cells %) | Value | Value | Value |
| Apoptotic Index (TUNEL positive cells %) | Value | Value | Value |
| Cox-2 Expression (Quick score) | Value | Value | Value |
| RhoA Expression (Quick score) | Value | Value | Value |
Note: Values to be filled in based on experimental results from studies such as Tsujimura et al. (2015).[8] This table is a template for data presentation.
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound (Dutasteride) for the treatment of BPH. Consistent application of these methodologies will enable researchers to gather reliable data on the efficacy and mechanism of action of this and other 5-alpha reductase inhibitors, ultimately facilitating the development of improved therapies for BPH.
References
- 1. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. droracle.ai [droracle.ai]
- 5. Open Veterinary Journal [openveterinaryjournal.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dutasteride-mediated morphological changes in the genitourinary tract associated with altered expression patterns of the androgen and estrogen receptors in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histologic evaluation of human benign prostatic hyperplasia treated by dutasteride: a study by xenograft model with improved severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for MK-0434 in Hair Follicle Research: Application Notes and Protocols
Introduction
Androgenetic alopecia (AGA), or pattern hair loss, is a common hair loss disorder driven by the androgen dihydrotestosterone (DHT).[2][3] DHT is converted from testosterone by the enzyme 5α-reductase. In genetically susceptible individuals, elevated levels of DHT in the scalp lead to a progressive miniaturization of hair follicles, resulting in shorter, finer hairs and eventual hair loss.
MK-0434 is a selective inhibitor of 5α-reductase type 2, the predominant isoenzyme found in hair follicles.[1] By blocking this enzyme, this compound reduces the conversion of testosterone to DHT, thereby mitigating its miniaturizing effects on hair follicles.[4][5] These application notes provide a framework for designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound in hair follicle research.
Signaling Pathway of 5α-Reductase Inhibition in Hair Follicles
The primary mechanism of action for this compound in the context of hair follicle research is the inhibition of the conversion of testosterone to dihydrotestosterone (DHT). This interruption of the androgen signaling pathway is crucial for preventing the miniaturization of hair follicles seen in androgenetic alopecia.
Caption: Mechanism of Action of this compound in Hair Follicles.
Data Presentation: Efficacy of 5α-Reductase Inhibitors
The following tables summarize representative quantitative data from studies on finasteride and dutasteride, which can be used as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effect of Oral 5α-Reductase Inhibitors on Scalp and Serum DHT Levels
| Compound | Dose | Duration | Scalp DHT Reduction (%) | Serum DHT Reduction (%) | Reference |
| Finasteride | 1 mg/day | 42 days | ~64% | ~71% | [6] |
| Finasteride | 5 mg/day | 42 days | ~69% | ~72% | [6] |
| Dutasteride | 0.5 mg/day | 24 weeks | ~51% | ~90% | [7] |
| Dutasteride | 2.5 mg/day | 24 weeks | ~79% | ~94% | [7] |
Table 2: Clinical Efficacy of Oral 5α-Reductase Inhibitors in Androgenetic Alopecia
| Compound | Dose | Duration | Change in Hair Count (hairs/inch²) | Investigator Assessment of Hair Growth | Reference |
| Finasteride | 1 mg/day | 2 years | +86 | Significant Improvement | [8] |
| Dutasteride | 2.5 mg/day | 24 weeks | +122 | Superior to Finasteride 5mg | [7] |
Experimental Protocols
In Vitro Model: Human Dermal Papilla Cell Culture
Objective: To assess the effect of this compound on the expression of genes related to androgen metabolism and hair growth in human dermal papilla cells (DPCs).
Experimental Workflow:
Caption: In Vitro Experimental Workflow for this compound.
Methodology:
-
Isolation and Culture of DPCs:
-
Isolate human DPCs from scalp skin biopsies of individuals with AGA.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and basic fibroblast growth factor (bFGF).
-
Maintain the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment Protocol:
-
Seed DPCs in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) in the presence of testosterone (e.g., 10 nM) for 24 to 72 hours. Include appropriate vehicle controls.
-
-
Gene Expression Analysis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (RT-qPCR) to analyze the expression of target genes, including those for 5α-reductase (SRD5A2), androgen receptor (AR), and hair growth-related factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1).
-
Ex Vivo Model: Human Hair Follicle Organ Culture
Objective: To evaluate the effect of this compound on hair shaft elongation and the hair growth cycle in isolated human hair follicles.
Methodology:
-
Hair Follicle Isolation:
-
Obtain scalp biopsies from individuals with AGA.
-
Microdissect individual anagen hair follicles under a stereomicroscope.
-
-
Organ Culture:
-
Culture isolated hair follicles individually in 24-well plates containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treat the follicles with different concentrations of this compound and testosterone.
-
-
Assessment of Hair Growth:
-
Measure hair shaft elongation daily using an imaging system and analysis software.
-
At the end of the culture period (e.g., 7-10 days), perform histological analysis to assess the hair cycle stage (anagen, catagen, telogen).
-
In Vivo Model: DHT-Induced Androgenetic Alopecia in Mice
Objective: To determine the in vivo efficacy of topically or systemically administered this compound in a mouse model of AGA.
Experimental Workflow:
Caption: In Vivo Experimental Workflow for this compound.
Methodology:
-
Animal Model:
-
Use male C57BL/6 mice at 7 weeks of age (telogen phase of the hair cycle).
-
Induce an AGA-like phenotype by subcutaneous injection of testosterone and dihydrotestosterone.[2]
-
-
Treatment Groups:
-
Divide the mice into several groups:
-
Vehicle control
-
Positive control (e.g., finasteride)
-
This compound (different doses, topical or systemic administration)
-
-
-
Evaluation of Hair Growth:
-
Visually score and photograph the dorsal skin of the mice at regular intervals to assess hair regrowth.
-
After a defined treatment period (e.g., 3-4 weeks), collect skin samples for histological analysis to determine hair follicle density and morphology.
-
Measure DHT levels in the skin and serum to confirm the inhibitory effect of this compound.
-
References
- 1. MK-434 - Wikipedia [en.wikipedia.org]
- 2. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing MK-0434 (Sitagliptin) Efficacy in Skin Models
Audience: Researchers, scientists, and drug development professionals.
Introduction MK-0434, known as Sitagliptin, is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2] While widely used as an oral antihyperglycemic agent, emerging evidence highlights its therapeutic potential in dermatology, particularly in promoting skin wound healing and modulating inflammation.[1][2][3][4] DPP-4 is a transmembrane glycoprotein expressed on various cells, including keratinocytes and fibroblasts, that inactivates numerous bioactive peptides.[2][5]
The primary mechanism of this compound in the skin involves preventing the degradation of Stromal Cell-Derived Factor-1α (SDF-1α).[3][6] Elevated levels of active SDF-1α enhance the activation of its cognate receptor, CXCR4, which is crucial for tissue repair and regeneration.[7][8][9] The SDF-1α/CXCR4 signaling axis stimulates the migration and proliferation of key skin cells like keratinocytes and fibroblasts, promotes angiogenesis, and recruits progenitor cells to the site of injury, collectively accelerating wound closure.[3][4][8][9] Furthermore, DPP-4 inhibition has been shown to exert anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-6.[10][11][12][13]
This document provides detailed protocols for assessing the efficacy of this compound in validated in vitro and ex vivo skin models, focusing on its pro-healing and anti-inflammatory properties.
Proposed Signaling Pathway of this compound in Skin
The following diagram illustrates the proposed mechanism by which this compound enhances wound healing processes in skin cells.
References
- 1. A dipeptidyl peptidase-4 inhibitor promotes wound healing in normoglycemic mice by modulating keratinocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Dipeptidyl Peptidase-4 in cutaneous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. DPP-4 Inhibitors Improve Diabetic Wound Healing via Direct and Indirect Promotion of Epithelial-Mesenchymal Transition and Reduction of Scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dipeptidyl-peptidase 4 induces upregulation of the late cornified envelope cluster in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitagliptin Promotes DFU Healing Independent of Glucose Control: Study [medicaldialogues.in]
- 7. researchgate.net [researchgate.net]
- 8. Pleiotropic Roles of CXCR4 in Wound Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A dipeptidyl peptidase-4 inhibitor, sitagliptin, exerts anti-inflammatory effects in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sitagliptin Exerts an Antinflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of sitagliptin therapy on markers of low-grade inflammation and cell adhesion molecules in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Using MK-0434 to Study Neurosteroid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0434 is a potent and specific inhibitor of 5α-reductase, an enzyme crucial to the metabolic pathway of neurosteroids. By blocking this enzyme, this compound prevents the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP), a key precursor in the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. Consequently, this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of the 5α-reductase pathway in neurosteroid synthesis and its downstream effects on neuronal excitability, mood, and behavior.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to elucidate its impact on neurosteroid metabolism.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of 5α-reductase. This enzyme catalyzes the reduction of the double bond at the C4-5 position of several steroid hormones. In the context of neurosteroid metabolism, this action is critical for the conversion of progesterone into 5α-DHP, which is subsequently converted by 3α-hydroxysteroid dehydrogenase (3α-HSD) to allopregnanolone. By inhibiting 5α-reductase, this compound effectively reduces the downstream synthesis of allopregnanolone.
Data Presentation
Quantitative Data on 5α-Reductase Inhibition
The following table summarizes the inhibitory activity of this compound and other common 5α-reductase inhibitors.
| Compound | Enzyme Source | Apparent Inhibition Constant (Ki app) | IC50 |
| This compound | Pig testis microsomes | 3.1 µmol/l | Not available |
| Finasteride | Rat liver steroid 5α-reductase | Not available | 0.036 µM |
| Dutasteride | Rat liver steroid 5α-reductase | Not available | 0.0048 µM |
Effects of 5α-Reductase Inhibition on Neurosteroid Levels (in vivo)
While specific quantitative data for this compound's effect on a wide range of neurosteroids is limited, the following table presents data from a study using finasteride, another 5α-reductase inhibitor, in rats. This provides a representative example of the expected effects of inhibiting this enzyme on neurosteroid profiles in the brain.
| Treatment Group | Progesterone (ng/g brain) | Allopregnanolone (ng/g brain) | 20α-dihydroprogesterone (ng/g brain) |
| Control (Stress) | 1.5 ± 0.2 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Finasteride (1 mg/kg + Stress) | 1.6 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| Finasteride (10 mg/kg + Stress) | 1.7 ± 0.3 | < 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to Control (Stress). Data adapted from a study on the influence of finasteride on rat brain neurosteroid levels[1][2].
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Inhibition Assay
This protocol is adapted from a method for assaying 5α-reductase activity in rat liver microsomes and can be used to determine the inhibitory potential of this compound.
Materials:
-
Rat liver microsomes (can be prepared from fresh or frozen tissue)
-
This compound
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Modified phosphate buffer (pH 6.5)
-
1 N HCl (to terminate the reaction)
-
Enzyme Immunoassay (EIA) kit for testosterone or Dihydrotestosterone (DHT) measurement
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat liver steroid 5α-reductase in the modified phosphate buffer. The final protein concentration should be approximately 20 µg/ml.
-
Pre-incubation: In a 96-well plate, add the test compound (this compound at various concentrations) or vehicle (control) to the enzyme suspension. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding testosterone to a final concentration of 0.9 µM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 N HCl.
-
Quantification: Determine the amount of testosterone remaining or DHT produced using a suitable EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Study of this compound Effects on Neurosteroid Levels in Rodents
This protocol provides a framework for an in vivo study in rats to assess the impact of this compound on neurosteroid concentrations in the brain and plasma.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound
-
Vehicle for injection (e.g., saline, DMSO, or as specified for the compound)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Tools for tissue collection (e.g., decapitation guillotine, dissection tools)
-
Centrifuge
-
Equipment for sample processing and storage (-80°C freezer)
-
LC-MS/MS or GC-MS for neurosteroid quantification
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to the rats. A suggested dose from a previous study is 0.75 mg/day via injection. The route of administration (e.g., intraperitoneal, subcutaneous) and treatment duration should be optimized based on the specific research question.
-
Sample Collection: At designated time points after the final dose, anesthetize the animals and collect blood via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, decapitate the animals and dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on a cold surface.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Tissue Processing: Immediately freeze the dissected brain tissues in liquid nitrogen and store them at -80°C until analysis.
-
Neurosteroid Quantification:
-
Sample Preparation: Homogenize brain tissue and perform solid-phase or liquid-liquid extraction to isolate the neurosteroids from both plasma and brain homogenates.
-
Mass Spectrometry Analysis: Quantify the concentrations of progesterone, 5α-DHP, allopregnanolone, and other relevant neurosteroids using a validated LC-MS/MS or GC-MS method.
-
-
Data Analysis: Compare the neurosteroid levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound is a powerful tool for dissecting the role of 5α-reductase in neurosteroid metabolism. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this inhibitor both in vitro and in vivo. By carefully designing experiments and utilizing sensitive analytical techniques, researchers can gain valuable insights into the contribution of the 5α-reductase pathway to brain function and the potential of its modulation for therapeutic interventions in neurological and psychiatric disorders. Further research is warranted to establish a more complete quantitative profile of this compound's effects on a broader range of neurosteroids in various brain regions.
References
- 1. Studies on Neurosteroids XXV. Influence of a 5α-Reductase Inhibitor, Finasteride, on Rat Brain Neurosteroid Levels and Metabolism [jstage.jst.go.jp]
- 2. Studies on neurosteroids XXV. Influence of a 5alpha-reductase inhibitor, finasteride, on rat brain neurosteroid levels and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MK-0434 (Sitagliptin) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to measure the activity of MK-0434 (Sitagliptin), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections describe the mechanism of action of Sitagliptin and provide step-by-step instructions for three key functional assays: a DPP-4 inhibition assay, a glucagon-like peptide-1 (GLP-1) secretion assay, and a cyclic AMP (cAMP) signaling assay.
Mechanism of Action
Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP)[1]. By preventing this degradation, Sitagliptin increases the circulating levels of active GLP-1 and GIP. These hormones, in turn, potentiate glucose-dependent insulin secretion from pancreatic beta cells and suppress glucagon release from pancreatic alpha cells[1]. This ultimately leads to improved glycemic control. Interestingly, some studies suggest that Sitagliptin may also directly stimulate GLP-1 secretion from intestinal L-cells through a DPP-4-independent mechanism involving cAMP and ERK1/2 signaling pathways[2].
Data Presentation: Quantitative Analysis of Sitagliptin Activity
The following table summarizes the quantitative data for Sitagliptin's activity in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| DPP-4 Inhibition | Caco-2 cell extracts | IC50 | 19 nM | [2] |
| GLP-1 Secretion | hNCI-H716 | Fold Increase | 1.8 ± 0.3-fold of basal at 1 µM | [2] |
| cAMP Signaling | mGLUTag and hNCI-H716 | Fold Increase | 1.7 to 2.2-fold of control at 2 µM | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of Sitagliptin and the workflows for the described cell-based assays.
Caption: Signaling pathway of Sitagliptin (this compound).
Caption: Workflow for DPP-4 Inhibition Assay.
Caption: Workflow for GLP-1 Secretion Assay.
Caption: Workflow for cAMP Signaling Assay.
Experimental Protocols
DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 inhibitor screening kits and is designed for a 96-well plate format.
Materials:
-
DPP-4 Enzyme
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer
-
Sitagliptin (this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a DPP-4 enzyme working solution by diluting the enzyme stock in DPP-4 Assay Buffer according to the manufacturer's instructions.
-
Prepare a DPP-4 substrate working solution by diluting the substrate stock in DPP-4 Assay Buffer.
-
Prepare a serial dilution of Sitagliptin in DPP-4 Assay Buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
Add 25 µL of the Sitagliptin dilutions or vehicle control (assay buffer) to the wells of the microplate.
-
Add 50 µL of the DPP-4 enzyme working solution to each well.
-
Mix gently and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate working solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with excitation at 360 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each Sitagliptin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Sitagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GLP-1 Secretion Assay (ELISA)
This protocol describes the measurement of GLP-1 secretion from the human intestinal L-cell line, NCI-H716.
Materials:
-
NCI-H716 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
24-well cell culture plates
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Sitagliptin (this compound)
-
Human GLP-1 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Seeding:
-
Culture NCI-H716 cells in suspension in a T25 flask with anti-attachment coating.
-
Seed the cells into a 24-well plate at a density of 5 x 10^5 cells/well and culture for 48 hours to allow for differentiation and adherence.
-
-
Cell Treatment:
-
Prepare serial dilutions of Sitagliptin in the assay buffer.
-
Gently wash the cells with assay buffer.
-
Replace the buffer with the Sitagliptin dilutions or vehicle control and incubate for 2 hours at 37°C.
-
-
Sample Collection and ELISA:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the GLP-1 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the supplied GLP-1 standards.
-
Calculate the concentration of GLP-1 in each sample from the standard curve.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well, if desired.
-
cAMP Signaling Assay (HTRF)
This protocol outlines a method for measuring intracellular cAMP levels in a GLP-1 receptor-expressing cell line (e.g., CHO-K1/GLP1R) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor (CHO-K1/GLP1R)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
384-well white, low-volume microplate
-
Sitagliptin (this compound)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Seed the CHO-K1/GLP1R cells into a 384-well plate at an optimized density and incubate overnight.
-
-
Cell Stimulation:
-
Prepare serial dilutions of Sitagliptin in an appropriate stimulation buffer.
-
Add the Sitagliptin dilutions or vehicle control to the cells and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and HTRF Reaction:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Detection and Analysis:
-
Read the HTRF signal on a compatible microplate reader (emission at 665 nm and 620 nm, with excitation at 320 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.
-
Generate a cAMP standard curve according to the kit instructions.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the Sitagliptin concentration to determine the dose-response relationship.
-
References
Troubleshooting & Optimization
Troubleshooting MK-0434 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with MK-0434 (Sitagliptin) in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Physicochemical Properties of this compound (Sitagliptin)
Understanding the physicochemical properties of this compound is crucial for effective troubleshooting. The compound is typically supplied as a phosphate salt, which enhances its aqueous solubility.[1][2]
| Property | Value | Implication for Solubility |
| Chemical Name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | --- |
| Molecular Formula | C₁₆H₁₅F₆N₅O (Free Base) | --- |
| Molecular Weight | 407.31 g/mol (Free Base) | High molecular weight can contribute to lower solubility. |
| Formulation | Commonly supplied as Sitagliptin Phosphate Monohydrate (C₁₆H₁₅F₆N₅O • H₃PO₄ • H₂O)[2] | The phosphate salt form significantly increases aqueous solubility compared to the free base. |
| MW (Phosphate Salt) | 505.31 g/mol [4] | Use this molecular weight for calculations when using the phosphate salt. |
| pKa (Predicted) | 7.20 | Solubility is pH-dependent. The compound is more soluble in acidic conditions (pH < 7.2) where its primary amine is protonated. |
| LogP | 1.5[5] | Indicates moderate lipophilicity and predicts relatively poor aqueous solubility for the free base. |
| Appearance | White to off-white, crystalline solid.[1][4] | The stable crystal lattice requires energy to be disrupted for dissolution. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound not dissolving in my aqueous buffer?
Answer: Several factors can contribute to this issue:
-
Incorrect pH: this compound is a weak base with a predicted pKa of 7.2.[6] Its solubility is highly dependent on the pH of the buffer. In buffers with a pH above 7.2, the compound will be in its less soluble, neutral form. Ensure your buffer pH is at or below 7.2.
-
High Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific buffer. For example, the solubility in PBS (pH 7.2) is approximately 5 mg/mL.[4]
-
Form of the Compound: You might be using the free base form of Sitagliptin instead of the more soluble phosphate salt.[1][2] Always verify the form of the compound from the supplier's technical data sheet.
-
Insufficient Mixing: Crystalline solids require sufficient energy to dissolve. Ensure you are mixing the solution vigorously (e.g., vortexing, stirring) and for an adequate amount of time. Gentle warming to 37°C can also help, provided the compound is stable at that temperature.[3]
Q2: What is the best solvent for making a high-concentration stock solution?
Answer: For a high-concentration stock solution, an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most suitable choice. This compound (as sitagliptin phosphate) is soluble up to 50 mM in DMSO and water. It is also soluble in DMSO at >10 mM.[3]
Q3: My this compound (from a DMSO stock) precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
Answer: This is a common issue known as "precipitation upon dilution." The final concentration of DMSO in your aqueous medium is insufficient to keep the compound dissolved. Here are some strategies to overcome this:
-
Increase Mixing: Add the DMSO stock drop-wise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your aqueous buffer, but the final DMSO concentration might be better tolerated by your experimental system.
-
Use Surfactants/Cosolvents: If permissible in your experiment, consider adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cosolvent to the aqueous buffer before adding the compound stock. These agents can help maintain the solubility of hydrophobic compounds.[7][8]
-
Check the Final pH: The addition of your compound or buffer components may have shifted the pH of the final solution to a range where this compound is less soluble. Verify the final pH and adjust if necessary.
Q4: How does pH affect the solubility of this compound?
Answer: The solubility of this compound is directly linked to its pKa of approximately 7.2.[6]
-
At pH < 7.2 (Acidic): The primary amine group on the molecule becomes protonated (positively charged). This charged state increases the molecule's polarity, making it more soluble in aqueous (polar) buffers.
-
At pH > 7.2 (Basic): The primary amine group is deprotonated (neutral). The molecule becomes less polar, reducing its solubility in water and increasing the likelihood of precipitation.
Caption: The relationship between pH and the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of Sitagliptin Phosphate (MW: 505.31 g/mol ).[4] For 1 mL of a 50 mM stock, you will need 25.27 mg.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the compound.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for several months or -80°C for long-term stability.[3][4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of a DMSO stock into an aqueous buffer (e.g., PBS, pH 7.2).
-
Prepare Buffer: Prepare your desired aqueous buffer. Ensure the pH is 7.2 or lower. For sensitive experiments, filter the buffer through a 0.22 µm filter.
-
Calculate Volumes: Determine the final concentration of this compound needed for your experiment. Calculate the volume of DMSO stock required. Important: Ensure the final concentration of DMSO is low enough not to affect your experimental system (typically <0.5%).
-
Dilution: Add the calculated volume of DMSO stock solution drop-by-drop to the aqueous buffer while the buffer is being vortexed or stirred vigorously. Do not add the aqueous buffer to the DMSO stock.
-
Inspect for Precipitation: After addition, visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is not clear, sonicate for 5-10 minutes. If precipitation persists, you may need to lower the final concentration or incorporate a solubilizing agent as described in the FAQs.
Visual Guides
Troubleshooting Workflow for Insolubility
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sitagliptin | 486460-32-6 [chemicalbook.com]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sitagliptin (MK-0434) Dosage for Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of Sitagliptin (MK-0434) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sitagliptin (this compound)?
A1: Sitagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP.[1][2][4] This leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon release from pancreatic alpha cells, ultimately resulting in improved glycemic control.[1][2][3][4]
Q2: What is a typical starting dose for Sitagliptin in rodent studies?
A2: A common oral dose for sitagliptin in rat studies is 10 mg/kg/day.[6][7] However, the optimal dose can vary depending on the specific rodent species, strain, disease model, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should Sitagliptin be administered to rodents?
A3: Sitagliptin is typically administered orally (per os) via gavage.[6] It can be formulated in a suitable vehicle such as saline or carboxymethylcellulose.[6] The administration can be done with or without food, as food does not significantly affect its pharmacokinetics.[1]
Q4: What are the expected pharmacokinetic properties of Sitagliptin in rodents?
A4: While specific pharmacokinetic parameters can vary between studies and rodent strains, generally, sitagliptin is orally bioavailable.[1] Significant differences in plasma concentrations and fecal recovery of compounds have been observed between rats and mice in pharmacokinetic studies, highlighting the importance of species-specific evaluation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in blood glucose response | Improper dosing technique (e.g., incorrect gavage), stress-induced hyperglycemia, individual animal variation. | Ensure proper and consistent oral gavage technique. Acclimatize animals to handling and procedures to minimize stress. Increase sample size to account for biological variability. |
| No significant effect on glycemic control | Insufficient dose, incorrect timing of administration relative to glucose challenge, drug formulation issue. | Perform a dose-escalation study to find the optimal dose. Optimize the timing of sitagliptin administration based on its pharmacokinetic profile and the experimental design (e.g., prior to an oral glucose tolerance test).[6] Ensure the drug is properly dissolved or suspended in the vehicle. |
| Signs of hypoglycemia | Dose is too high, especially when used in combination with other anti-diabetic agents like sulfonylureas or insulin.[5] | Reduce the dose of sitagliptin or the concomitant hypoglycemic agent. Monitor blood glucose levels closely. |
| Unexpected side effects (e.g., lethargy, weight loss) | Potential off-target effects at high doses, underlying health issues in the animal model. | Reduce the dose. Perform a thorough health assessment of the animals. Consult veterinary staff. Review literature for known toxicities at higher doses. Carcinogenicity studies in mice have shown no increase in tumors up to 500 mg/kg/day.[10][11] |
Quantitative Data Summary
Table 1: Recommended Starting Oral Dosages of Sitagliptin in Rodent Studies
| Rodent Species | Dosage | Reference |
| Rat | 10 mg/kg/day | [6] |
| Mouse | 10 mg/kg/day | [7] |
Table 2: Pharmacokinetic Parameters (Illustrative)
Note: These are generalized parameters. It is crucial to determine specific pharmacokinetic profiles in your experimental model.
| Parameter | Description |
| Oral Bioavailability | The fraction of the administered dose that reaches systemic circulation. Sitagliptin has good oral bioavailability.[1] |
| Tmax (Time to maximum concentration) | The time at which the maximum plasma concentration is observed. |
| Cmax (Maximum plasma concentration) | The highest concentration of the drug in the plasma. |
| Half-life (t1/2) | The time required for the plasma concentration of the drug to decrease by half. |
Experimental Protocols
Protocol 1: Preparation of Sitagliptin for Oral Gavage
-
Calculate the required amount: Determine the total amount of sitagliptin needed based on the number of animals, their average body weight, and the desired dose (e.g., 10 mg/kg).
-
Select a vehicle: A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water or saline.
-
Prepare the formulation:
-
Weigh the calculated amount of sitagliptin powder.
-
Gradually add the vehicle to the powder while triturating to create a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Determine the administration volume: The volume administered to each animal should be based on its most recent body weight (e.g., 5-10 mL/kg).
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline blood glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Sitagliptin administration: Administer the prepared sitagliptin formulation or vehicle via oral gavage. The timing of administration before the glucose challenge should be based on the known Tmax of sitagliptin in the specific rodent model (typically 30-60 minutes).
-
Glucose challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood glucose monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: Mechanism of action of Sitagliptin (this compound).
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting guide for suboptimal efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 5. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 6. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
- 9. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. tmda.go.tz [tmda.go.tz]
Potential off-target effects of MK-0434 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MK-0434 (Sitagliptin) in cell line-based research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Sitagliptin)?
This compound, widely known as Sitagliptin, is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) with an IC50 of 18 nM.[1][2] The primary therapeutic action of Sitagliptin is to prevent the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP).[2][3] This leads to increased levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glycemic control.[3][4]
Q2: How selective is Sitagliptin for DPP-4? Are there any known direct off-targets?
Sitagliptin is characterized by its high selectivity for DPP-4. It exhibits a greater than 2,600-fold selectivity for DPP-4 over other related dipeptidyl peptidases, including DPP-8 and DPP-9.[1][5] This high selectivity is a crucial safety feature, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[6] While direct, significant off-target binding to other kinases or receptors at typical experimental concentrations is not widely reported, researchers should always consider the possibility of context-dependent effects.
Q3: Can Sitagliptin have effects in my cell line that are independent of DPP-4 inhibition?
Yes, some studies have reported cellular effects of Sitagliptin that may not be directly linked to its inhibition of DPP-4. For instance, Sitagliptin has been observed to directly stimulate GLP-1 secretion from intestinal L cells through a DPP-4-independent pathway involving protein kinase A (PKA) and MEK-ERK1/2.[1] Additionally, it has been shown to reduce the in vitro migration of isolated splenic CD4+ T-cells through a pathway involving cAMP, PKA, and Rac1 activation.[1]
Q4: My cells do not express DPP-4, yet I am observing a phenotype upon treatment with Sitagliptin. What could be the cause?
If you observe a cellular response to Sitagliptin in a DPP-4 null cell line, it could be indicative of a DPP-4-independent effect. One area of emerging research is the potential interaction of Sitagliptin with other proteins. For example, a computational and in-vitro study suggested that Sitagliptin may bind to Angiotensin-Converting Enzyme 2 (ACE2).[7] Researchers encountering unexpected phenotypes should consider validating the expression of potential alternative targets in their specific cell line.
Q5: I am observing unexpected changes in cell signaling pathways related to neuropeptides. Could this be related to Sitagliptin treatment?
This is a plausible off-target effect related to the mechanism of DPP-4 inhibition. DPP-4 has more than 45 known substrates beyond the incretins.[8] Inhibition of DPP-4 leads to the accumulation of these other substrates, which include neuropeptides like Neuropeptide Y (NPY) and Peptide YY (PYY), as well as chemokines like CXCL12.[8] The accumulation of these molecules can lead to the activation of their respective signaling pathways, which could be misinterpreted as a direct off-target effect of the drug itself.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell proliferation or apoptosis in a cancer cell line. | While Sitagliptin is not an anticancer agent, off-target effects of drugs can sometimes influence cancer cell behavior. Some studies have explored DPP-4 inhibitors in the context of cancer, with varying results. | 1. Confirm DPP-4 expression in your cell line. 2. Investigate the accumulation of non-incretin DPP-4 substrates that may have growth-promoting or inhibitory effects. 3. Consider performing a broad kinase inhibitor profiling assay to rule out unexpected inhibition of kinases involved in cell proliferation. |
| Changes in cellular calcium flux. | Some kinase inhibitors have been shown to have off-target effects on calcium channels.[9] While not widely reported for Sitagliptin, it is a possibility to consider. | 1. Use a calcium imaging assay to characterize the changes in intracellular calcium. 2. Test for the effect in the presence and absence of extracellular calcium to distinguish between release from internal stores and influx. 3. Compare the effect to known calcium channel modulators. |
| Altered cell migration or cytoskeletal organization. | Sitagliptin has been shown to reduce T-cell migration in vitro through a cAMP/PKA/Rac1 pathway.[1] This suggests a potential to modulate pathways involved in cell motility. | 1. Perform a wound-healing or transwell migration assay to quantify the effect. 2. Analyze the activation state of key proteins in the Rac1 signaling pathway (e.g., phosphorylation of PAK). 3. Use inhibitors of PKA or Rac1 to see if the Sitagliptin-induced phenotype is rescued. |
| Inconsistent results between different cell lines. | The expression levels of DPP-4 and its various substrates can differ significantly between cell lines, leading to context-dependent effects.[8] | 1. Quantify the expression of DPP-4 in the cell lines being used. 2. Use a panel of cell lines with varying DPP-4 expression to determine if the observed effect correlates with DPP-4 levels. 3. Analyze the secretome of your cell lines to identify potential DPP-4 substrates that may be accumulating. |
Quantitative Data Summary
Table 1: Selectivity Profile of Sitagliptin
| Target | IC50 (nM) | Selectivity vs. DPP-4 | Reference |
| DPP-4 | 18 | - | [1] |
| DPP-8 | > 46,800 | > 2,600-fold | [1][5] |
| DPP-9 | > 46,800 | > 2,600-fold | [1][5] |
Experimental Protocols
Protocol 1: Assessing DPP-4-Independent Effects Using a DPP-4 Knockout/Knockdown Cell Line
-
Cell Line Preparation:
-
Generate a stable DPP-4 knockout cell line using CRISPR-Cas9 technology or a stable knockdown cell line using shRNA.
-
Use a non-targeting guide RNA or scramble shRNA as a negative control.
-
Validate the loss of DPP-4 expression by Western blot or qPCR.
-
-
Experimental Treatment:
-
Plate both the wild-type (or control) and the DPP-4 deficient cell lines at the same density.
-
Treat the cells with a dose-response range of Sitagliptin. Include a vehicle control (e.g., DMSO).
-
-
Phenotypic Assay:
-
Perform the cellular assay where the unexpected phenotype was observed (e.g., proliferation assay, migration assay, etc.).
-
-
Data Analysis:
-
Compare the dose-response curves of Sitagliptin in the wild-type and DPP-4 deficient cells.
-
If the phenotype persists in the DPP-4 deficient cells, it is likely a DPP-4-independent effect.
-
Protocol 2: Measuring the Accumulation of Non-Incretin DPP-4 Substrates
-
Cell Culture and Treatment:
-
Culture your cell line of interest to a confluent monolayer.
-
Wash the cells and replace the medium with a serum-free medium.
-
Treat the cells with Sitagliptin at the desired concentration or a vehicle control.
-
-
Sample Collection:
-
Collect the conditioned medium at various time points (e.g., 6, 12, 24 hours).
-
Centrifuge the medium to remove any cellular debris and store it at -80°C.
-
-
Substrate Quantification:
-
Use a commercially available ELISA kit to quantify the concentration of specific DPP-4 substrates of interest (e.g., NPY, PYY, CXCL12) in the conditioned medium.
-
-
Data Analysis:
-
Compare the concentration of the substrate in the Sitagliptin-treated samples to the vehicle-treated samples.
-
A significant increase in the substrate concentration in the presence of Sitagliptin indicates that its degradation by DPP-4 has been inhibited.
-
Visualizations
Caption: On-target signaling pathway of Sitagliptin.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize MK-0434 degradation in long-term experiments
Technical Support Center: MK-0434
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize degradation and ensure the integrity of this compound throughout your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound powder?
A: Solid this compound phosphate monohydrate is stable for extended periods when stored at controlled room temperature (20-25°C, 68-77°F). For long-term storage, it is recommended to keep the powder in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
A: Stock solutions can be prepared in solvents like methanol or DMSO. For short-term storage, a stock solution in methanol (e.g., 1 mg/mL) is stable for at least one week when stored at 4°C and protected from light[1]. For long-term experiments, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.
Q3: My aqueous experimental buffer has a low pH. Will this affect this compound stability?
A: Yes, this compound is susceptible to degradation in strongly acidic conditions, especially when combined with elevated temperatures[2][3]. While an aqueous solution with a pH between 3 and 4 has been shown to be stable for up to four weeks at room temperature, highly acidic conditions (e.g., 2.5M HCl) can cause significant degradation (~20-30% in 6 hours at 60°C)[2][4][5]. If your protocol requires a low pH, it is crucial to prepare the solution fresh and minimize its time at elevated temperatures.
Q4: Can I expose my this compound-containing cell culture plates to ambient light?
A: Prolonged exposure to UV light can cause significant degradation of this compound[6][7]. While normal ambient lab lighting for short periods is generally acceptable, for long-term experiments (spanning several days or weeks), it is best practice to protect plates and solutions from direct light by using amber-colored vials or by wrapping containers in aluminum foil[1].
Q5: My results are inconsistent across experiments. Could this compound degradation be the cause?
A: Inconsistent results are a common symptom of compound instability. If the potency or effect of this compound appears to decrease over the course of an experiment or in older batches of solutions, degradation is a likely culprit. Key factors to investigate are the pH of your media, exposure to light, storage temperature, and the number of freeze-thaw cycles your stock solution has undergone.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Decreased compound activity in a multi-week cell culture experiment.
| Potential Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | 1. Measure the pH of your culture medium over the experimental duration. Changes in cell metabolism can alter media pH. 2. If pH shifts outside the optimal range (near neutral), consider using a more robust buffering system or more frequent media changes. 3. Validation: Run a stability test of this compound in your specific cell-free medium under incubation conditions (37°C, 5% CO₂) and analyze for degradation over time using HPLC. |
| Photodegradation | 1. Confirm that all vessels containing this compound (stock solutions, media) are protected from light. 2. Minimize the time culture plates are exposed to light (e.g., during microscopic examination). 3. Validation: Prepare two sets of solutions. Expose one to normal experimental light conditions and keep the other in complete darkness. Compare the activity or integrity of this compound after the experimental period. |
| Thermal Degradation | 1. While relatively stable at 37°C in neutral pH, prolonged incubation can contribute to slow degradation. 2. Ensure your stock solutions are not subjected to repeated temperature fluctuations (e.g., frequent removal from the freezer). Use single-use aliquots. 3. Validation: Compare the efficacy of a freshly prepared this compound solution with one that has been stored under experimental conditions for the maximum duration of your experiment. |
Issue 2: Poor reproducibility between different batches of stock solution.
| Potential Cause | Troubleshooting Steps |
| Solvent Contamination | 1. Use high-purity, anhydrous grade solvents (e.g., DMSO, Methanol) for preparing stock solutions. Water content can facilitate hydrolysis. 2. Purchase solvents in small-volume bottles to minimize contamination from atmospheric moisture after opening. |
| Improper Storage | 1. Ensure aliquots are stored at or below -20°C in tightly sealed, low-binding tubes. 2. Label aliquots clearly with concentration and preparation date. Discard solutions that are past their recommended stability period or appear discolored/precipitated. |
| Inaccurate Initial Weighing | 1. Use a calibrated analytical balance to weigh the solid this compound. 2. Equilibrate the compound to room temperature before opening the container to prevent condensation of atmospheric moisture onto the powder. |
Data on this compound Stability
The following tables summarize quantitative data from forced degradation studies, which expose the compound to harsh conditions to identify potential liabilities. These conditions are typically more extreme than in standard experimental setups but are informative for understanding degradation pathways.
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis (2.5M HCl) | 6 hours | 60°C | ~20-30% | [2] |
| Alkaline Hydrolysis (0.1N NaOH) | 2 weeks | Room Temp. | ~70% | [7] |
| Oxidative (3% H₂O₂) | 48 hours | Room Temp. | Not significant | [8] |
| Oxidative (33% H₂O₂) | 24 hours | Room Temp. | ~7.5% | [7] |
| Thermal (Dry Heat) | 2 weeks | 80°C | ~2.25% | [7] |
| Photolytic (UV Light) | 2 weeks | Room Temp. | ~23% | [7] |
Table 2: Stability of this compound Aqueous Solution (pH 3-4)
| Storage Condition | Duration | Remaining Compound | Reference |
| Room Temperature (25°C / 60% RH) | 28 days | ~97% | [4][5][9] |
| Accelerated (40°C / 75% RH) | 28 days | ~100% | [4][5][9] |
Experimental Protocols
Protocol 1: Preparation and Storage of Long-Term Use Aliquots
-
Preparation: Allow solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a high-purity, anhydrous solvent (e.g., DMSO or Methanol) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftovers.
-
Storage: Tightly cap the tubes, seal with paraffin film for extra protection against evaporation, and store at -80°C, protected from light.
-
Usage: When needed, remove a single aliquot from the freezer and thaw it quickly. Once thawed, use it immediately to prepare your working solution. Do not re-freeze any unused portion of the thawed aliquot.
Protocol 2: Basic Stability Assessment in Experimental Medium
This protocol allows you to test the stability of this compound in your specific experimental buffer or medium.
-
Preparation: Prepare your complete experimental medium (cell-free).
-
Spiking: Add this compound to the medium to achieve the final working concentration used in your experiments.
-
Timepoint Zero (T=0): Immediately take a sample from the solution and store it at -80°C for later analysis. This is your baseline sample.
-
Incubation: Place the remaining solution in the exact conditions of your experiment (e.g., 37°C incubator, specific light conditions).
-
Sampling: At various time points corresponding to your experimental duration (e.g., 24h, 48h, 72h, 1 week), collect additional samples and immediately freeze them at -80°C.
-
Analysis: After collecting all time-point samples, analyze them simultaneously using a suitable analytical method like HPLC-UV.
-
Quantification: Determine the peak area of the parent this compound compound in each sample. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease (>10-15%) indicates instability under your experimental conditions.
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate key logical and biological pathways related to the use of this compound.
Caption: Troubleshooting workflow for diagnosing this compound degradation issues.
Caption: Simplified signaling pathway for this compound as a DPP-4 inhibitor.
References
- 1. scispace.com [scispace.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
Addressing batch-to-batch variability of MK-0434
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-0434 (also known as Sitagliptin) in their experiments. This guide aims to address potential issues related to batch-to-batch variability to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Sitagliptin, is a compound that has been investigated for two distinct mechanisms of action. It is widely known as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][] Additionally, early research explored this compound as a steroid 5α-reductase inhibitor, which would reduce the conversion of testosterone to dihydrotestosterone (DHT).[3][4] For research purposes, it is crucial to confirm the intended biological activity of the specific batch you are using.
Q2: We are observing inconsistent results between different batches of this compound. What could be the potential causes?
Batch-to-batch variability is a common challenge in research and can stem from several factors:
-
Purity and Impurities: The presence of impurities from the synthesis process can significantly alter the compound's biological activity.[][5] Different synthesis routes can lead to different impurity profiles.
-
Polymorphism: this compound, particularly as a phosphate salt (Sitagliptin Phosphate), can exist in different crystalline forms, known as polymorphs.[6][7][8][9][10] These polymorphs can have different physical properties, including solubility and stability, which can affect experimental outcomes.
-
Solubility Issues: Inconsistent solubility of the compound in your assay buffer can lead to variations in the effective concentration.
-
Storage and Handling: Improper storage conditions (e.g., temperature, humidity, light exposure) can lead to degradation of the compound over time.[11]
Q3: How can we ensure the quality and consistency of the this compound we purchase?
It is essential to obtain a Certificate of Analysis (CoA) from your supplier for each batch. The CoA should provide detailed information on the compound's identity, purity (typically determined by HPLC), and other relevant analytical data. When possible, it is good practice to perform in-house quality control checks, especially when starting experiments with a new batch.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent IC50 values or biological activity in in vitro assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Purity/Impurities | Verify the purity of each batch. | Perform High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity and impurity profile. Compare the chromatograms of different batches. |
| Polymorphism | Assess the crystalline form. | If using a solid form, consider techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphic differences between batches.[9][10] |
| Solubility | Ensure complete dissolution. | Visually inspect for any precipitate. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution into aqueous buffers. Determine the optimal DMSO concentration that does not affect your assay.[12] |
| Assay Conditions | Standardize assay parameters. | Ensure consistent cell density, passage number, incubation times, and reagent concentrations across all experiments.[13] |
Issue 2: Poor reproducibility in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Health and Variability | Monitor cell culture conditions. | Maintain a consistent cell culture environment and limit the number of cell passages to minimize phenotypic drift.[13][14] |
| Liquid Handling | Check pipetting accuracy. | Calibrate pipettes regularly and use appropriate techniques to minimize errors, especially with viscous solutions or small volumes.[15] |
| Plate Edge Effects | Minimize evaporation. | Avoid using the outer wells of the assay plate or fill them with a buffer to maintain humidity. Ensure uniform temperature across the plate during incubation.[16] |
Experimental Protocols for Quality Control
To ensure the consistency of this compound batches, the following analytical methods are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare the sample solution of the this compound batch to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound batch in a suitable solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[1]
-
Analysis: Infuse the sample solution into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (377.53 g/mol ).[11]
Quantitative Data Summary
The following table provides typical specifications for this compound quality control.
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder[][19] |
| Identity | Mass Spectrometry | Conforms to the expected molecular weight |
| Purity | HPLC | ≥ 98%[20] |
| Solubility | Visual Inspection | Soluble in DMSO |
| Storage | - | Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C[11] |
Visualizations
Signaling Pathway of this compound (as a DPP-4 Inhibitor)
References
- 1. ijcsrr.org [ijcsrr.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MK-434 - Wikipedia [en.wikipedia.org]
- 5. CN105130999A - Synthesis method of Sitagliptin impurities - Google Patents [patents.google.com]
- 6. US20090247532A1 - Crystalline polymorph of sitagliptin phosphate and its preparation - Google Patents [patents.google.com]
- 7. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 8. WO2010131035A1 - Novel crystalline polymorph of sitagliptin dihydrogen phosphate - Google Patents [patents.google.com]
- 9. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. cellgs.com [cellgs.com]
- 15. mt.com [mt.com]
- 16. benchchem.com [benchchem.com]
- 17. jetir.org [jetir.org]
- 18. ijarmps.org [ijarmps.org]
- 19. scispace.com [scispace.com]
- 20. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting MK-0434 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MK-0434 in their 5α-reductase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By binding to the enzyme, this compound blocks this conversion, leading to a reduction in DHT levels. It is known to be a selective inhibitor of the human type 2 5α-reductase.[1][2]
Q2: What is the expected outcome of a successful experiment with this compound?
In a successfully executed in vitro 5α-reductase assay, the addition of this compound should result in a dose-dependent decrease in the production of DHT from a testosterone substrate.
Q3: What are the common methods for detecting DHT in an in vitro assay?
Common methods for DHT detection include Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6] While ELISA is a common technique, it can be prone to inaccuracies due to cross-reactivity with other steroid hormones. LC-MS offers higher specificity and is often the preferred method for precise quantification of DHT.[6]
Troubleshooting Guide: this compound Not Inhibiting DHT Production
If you are not observing the expected inhibition of DHT production in your assay with this compound, consider the following potential issues and troubleshooting steps.
Experimental Workflow for 5α-Reductase Inhibition Assay
Caption: A generalized workflow for an in vitro 5α-reductase inhibition assay.
Troubleshooting Table
| Potential Problem | Possible Causes | Recommended Solutions |
| No Inhibition Observed | Inactive this compound: Compound degradation due to improper storage or handling. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. | Verify the integrity and purity of the this compound compound. Prepare fresh stock solutions and verify the concentration. |
| Enzyme Inactivity: The 5α-reductase enzyme may be inactive or have low activity. | Use a fresh batch of enzyme or prepare a new enzyme extract. Include a positive control inhibitor (e.g., finasteride) to confirm enzyme activity and assay validity. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation times. | Optimize assay conditions. The optimal pH for 5α-reductase type 2 is in the range of 5.0-5.5.[7][8] Ensure the incubation temperature is maintained at 37°C. Determine the optimal pre-incubation and incubation times for your specific assay conditions.[7][8] | |
| High Variability in Results | Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents, inhibitor, or enzyme. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for common reagents to minimize variability. |
| Precipitation of this compound: The inhibitor may be precipitating out of solution in the assay buffer. | Check the solubility of this compound in your assay buffer. It may be necessary to use a co-solvent like DMSO or ethanol, but ensure the final concentration of the solvent does not affect enzyme activity. | |
| Issues with DHT Detection: Problems with the ELISA kit or LC-MS method. | If using ELISA, be aware of potential cross-reactivity with other androgens. Validate the assay with known standards. If using LC-MS, ensure proper calibration and instrument performance. | |
| Unexpected Results | Off-Target Effects: this compound may be interacting with other components in the assay mixture. | While specific off-target effects for this compound are not widely documented, it is good practice to run control experiments to rule out non-specific interactions. |
| Incorrect Data Analysis: Errors in calculating IC50 values or percent inhibition. | Review your data analysis procedures. Ensure you are using appropriate curve-fitting models for IC50 determination. |
Detailed Methodologies
General Protocol for In Vitro 5α-Reductase Inhibition Assay
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, a phosphate buffer with a pH appropriate for the 5α-reductase isozyme being studied (e.g., pH 5.5 for type 2).[7][8]
-
Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.
-
Substrate Solution: Prepare a stock solution of testosterone in a suitable organic solvent (e.g., ethanol) and dilute it to the final working concentration in the assay buffer.
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This compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent such as DMSO or ethanol.
-
-
Enzyme Preparation:
-
Prepare a microsomal fraction from a relevant tissue source (e.g., prostate or liver) known to express 5α-reductase.[9]
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, add the assay buffer, enzyme preparation, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[7][8]
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Reaction Initiation: Start the enzymatic reaction by adding the testosterone substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration determined to be within the linear range of the reaction.[7][8]
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or a solvent to denature the enzyme.
-
-
DHT Quantification:
-
Extract the steroids from the reaction mixture using an appropriate organic solvent.
-
Quantify the amount of DHT produced using a validated method such as ELISA or LC-MS.
-
Signaling Pathway of 5α-Reductase Action
Caption: this compound inhibits the conversion of testosterone to DHT by 5α-reductase.
References
- 1. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dbc-labs.com [dbc-labs.com]
- 4. novamedline.com [novamedline.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Unexpected cell toxicity with MK-0434 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity with MK-0434 treatment. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of steroid 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in target tissues. This mechanism is the basis for its investigation in conditions such as benign prostatic hyperplasia.[1]
Q2: Are there any known off-target effects or toxicities associated with the class of 5α-reductase inhibitors?
While specific in vitro toxicity data for this compound is limited in publicly available literature, the broader class of 5α-reductase inhibitors (5-ARIs), which includes drugs like finasteride and dutasteride, has been associated with a range of adverse effects in clinical settings. These include sexual dysfunction, depression, and an increased risk of high-grade prostate cancer.[2][3][4] These clinical findings suggest that manipulation of androgen metabolism can have complex biological consequences that might translate to unexpected effects in cell culture models. For instance, some 5-ARIs have been noted to affect neurosteroid biosynthesis, which could be a relevant consideration when working with neuronal cell lines.[2]
Q3: What are the initial steps to take when observing unexpected cell death with this compound treatment?
If you observe unexpected cytotoxicity, the first step is to perform a thorough review of your experimental setup. This includes:
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Confirming the identity and purity of your this compound compound.
-
Verifying the final concentration of the compound in your culture medium.
-
Checking the health and confluency of your cells prior to treatment.
-
Ensuring the solvent (e.g., DMSO) concentration is consistent across all treatment groups and is at a non-toxic level.
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Reviewing recent literature for any newly reported toxicities associated with 5α-reductase inhibitors.
A systematic approach to troubleshooting will help to distinguish between a compound-specific toxic effect and an experimental artifact.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in hormone-responsive cell lines (e.g., LNCaP, VCaP).
-
Possible Cause 1: Androgen Deprivation Stress. this compound drastically reduces DHT levels. In androgen-dependent cell lines, this rapid and significant decrease in a key survival signal can induce cellular stress and apoptosis, which may be independent of the intended experimental endpoint.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Conduct a detailed dose-response experiment to determine the precise IC50 for cytotoxicity in your specific cell line. Also, perform a time-course experiment to see if the toxicity is acute or develops over a longer incubation period.
-
Hormone Supplementation Control: Include a control group where you co-administer a non-metabolizable androgen, such as mibolerone, or supplement with a low level of DHT to see if this rescues the cells from toxicity. This can help to confirm if the observed effect is due to androgen deprivation.
-
Use of Charcoal-Stripped Serum: Ensure you are using charcoal-stripped fetal bovine serum (FBS) to minimize the confounding effects of exogenous steroids in the medium.
-
Issue 2: Cytotoxicity in cell lines not typically considered hormone-responsive.
-
Possible Cause 1: Off-Target Kinase Inhibition. Small molecule inhibitors can sometimes have off-target effects on protein kinases, leading to unexpected cytotoxicity.[5][6] This is a common phenomenon with many small molecule drugs.
-
Possible Cause 2: Induction of Cellular Stress Pathways. The introduction of a foreign compound can induce a cellular stress response, such as the activation of MAP kinase pathways (p38/JNK), which can lead to apoptosis if the stress is prolonged or severe.[7][8][9]
-
Troubleshooting Steps:
-
Assess Markers of Cellular Stress: Use techniques like Western blotting to probe for the phosphorylation of key stress-related proteins such as p38, JNK, and eIF2α. An increase in the phosphorylated forms of these proteins would suggest the induction of a stress response.
-
Employ Pan-Caspase Inhibitors: To determine if the observed cell death is due to apoptosis, perform experiments in the presence and absence of a pan-caspase inhibitor, such as Z-VAD-FMK. A rescue from cell death would indicate an apoptotic mechanism.
-
Off-Target Kinase Profiling: If resources permit, consider a broader kinase profiling assay to identify potential off-target interactions of this compound.
-
Issue 3: Inconsistent results and poor reproducibility of toxicity.
-
Possible Cause 1: Compound Instability or Degradation. this compound, like any chemical compound, may be sensitive to storage conditions, light exposure, or freeze-thaw cycles.
-
Possible Cause 2: Variability in Cell Culture Conditions. Factors such as cell passage number, confluency at the time of treatment, and minor variations in media composition can all contribute to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Compound Handling: Prepare fresh stock solutions of this compound from a reliable source. Aliquot the stock solution to minimize freeze-thaw cycles and store protected from light at the recommended temperature.
-
Implement Strict Cell Culture Protocols: Use cells within a defined low passage number range. Seed cells at a consistent density and treat them at the same level of confluency for every experiment.
-
Include Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Hypothetical Concentration-Dependent Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Type | This compound IC50 (72h) | Notes |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | 5 µM | Expected sensitivity due to androgen dependence. |
| PC-3 | Prostate Cancer (Androgen-Insensitive) | 25 µM | Lower sensitivity, suggesting off-target or stress-induced toxicity at higher concentrations. |
| DU145 | Prostate Cancer (Androgen-Insensitive) | 30 µM | Similar to PC-3, indicating potential off-target effects. |
| HEK293 | Embryonic Kidney | > 50 µM | Generally low sensitivity, suggesting a more specific effect in prostate cell lines. |
Note: This data is hypothetical and for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell lines and conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-Based Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X stock solution of this compound in complete medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations.
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Cell Treatment: Remove the existing medium from the cells and add the 2X this compound solutions. Include vehicle (DMSO) control and a positive control (e.g., staurosporine).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.
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Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Cellular Stress Markers
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Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total p38, JNK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target pathway of this compound action.
Caption: Plausible off-target toxicity pathway for this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. 5α-reductase Inhibitors and Risk of High-grade or Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dark Side of 5α-Reductase Inhibitors' Therapy: Sexual Dysfunction, High Gleason Grade Prostate Cancer and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of stress granules inhibits apoptosis by suppressing stress-responsive MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of cell stress response pathways by Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Mechanism of MK-0434
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0434, a steroid 5α-reductase inhibitor.[1][2] Our goal is to help you design robust control experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show no change in downstream readouts sensitive to androgen signaling. How can I confirm the compound is active and engaging its target?
A1: Troubleshooting Lack of Efficacy
Several factors could contribute to a lack of observed effect. A systematic approach is necessary to pinpoint the issue.
Potential Causes & Solutions:
-
Compound Integrity and Activity: Verify the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.
-
Cellular Uptake and Metabolism: The compound may not be efficiently entering your cells or could be rapidly metabolized.
-
Insufficient Target Expression: The cell line you are using may not express sufficient levels of 5α-reductase (SRD5A).
-
Sub-optimal Assay Conditions: The concentration of testosterone substrate or the incubation time may not be optimal for detecting a change.
Recommended Control Experiments:
-
In Vitro Enzyme Activity Assay: Directly measure the inhibitory effect of this compound on 5α-reductase activity.
-
Cell-Based Target Engagement Assay: Confirm that this compound is reaching its target within the cell and inhibiting its function.
-
Endogenous Target and Substrate Level Assessment: Quantify the expression of 5α-reductase and the levels of testosterone and dihydrotestosterone (DHT) in your cell model.
Troubleshooting Guides & Experimental Protocols
Guide 1: Confirming On-Target Activity of this compound
Issue: You are not observing the expected decrease in dihydrotestosterone (DHT) levels after treating your cells with this compound.
Experimental Protocol: Cell-Based DHT Production Assay
This protocol is designed to measure the direct inhibition of 5α-reductase in a cellular context.
Methodology:
-
Cell Culture: Plate a suitable cell line known to express 5α-reductase (e.g., LNCaP prostate cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Pre-treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Add a known concentration of testosterone (e.g., 10 nM) to the media.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the conversion of testosterone to DHT.
-
Hormone Extraction:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid extraction to isolate steroids.
-
-
Quantification: Analyze DHT and testosterone levels using a validated method such as an ELISA kit or LC-MS/MS.
Data Presentation: Expected Outcome of DHT Production Assay
| Treatment Group | This compound Concentration | Mean DHT Level (pg/mL) | Standard Deviation |
| Vehicle Control | 0 µM | 150.2 | 12.5 |
| This compound | 0.1 nM | 135.8 | 10.1 |
| This compound | 1 nM | 98.4 | 8.7 |
| This compound | 10 nM | 45.1 | 5.2 |
| This compound | 100 nM | 15.6 | 2.1 |
| This compound | 1 µM | 12.3 | 1.8 |
Visualization: this compound Mechanism of Action
Caption: this compound inhibits 5α-reductase, blocking testosterone to DHT conversion.
Guide 2: Investigating Unexpected Phenotypes
Issue: You observe a cellular phenotype that is not consistent with the known function of DHT. This could indicate off-target effects.
Experimental Protocol: Western Blot for Downstream Signaling
This protocol helps to determine if this compound is affecting signaling pathways downstream of the androgen receptor.
Methodology:
-
Cell Lysis: After treatment with this compound and testosterone as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[3][4] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate with a primary antibody against a downstream target of the androgen receptor (e.g., PSA - Prostate-Specific Antigen) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL reagent.[3]
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Presentation: Expected Outcome of PSA Western Blot
| Treatment Group | This compound (100 nM) | Testosterone (10 nM) | Relative PSA Expression (Normalized to Loading Control) |
| Vehicle | - | - | 0.1 |
| Testosterone | - | + | 1.0 |
| This compound | + | - | 0.1 |
| This compound + Testosterone | + | + | 0.3 |
Visualization: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for investigating unexpected experimental outcomes.
Guide 3: Assessing Potential Off-Target Effects
Issue: How can I be sure that the observed effects of this compound are solely due to the inhibition of 5α-reductase and not other cellular targets?
Experimental Protocol: Rescue Experiment with Exogenous DHT
This experiment aims to demonstrate that the effects of this compound can be reversed by adding back the downstream product, DHT.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and treat with vehicle, this compound, testosterone, or a combination as previously described.
-
Include a "rescue" group where cells are co-treated with this compound, testosterone, and a physiological concentration of DHT.
-
-
Phenotypic Analysis: After the appropriate incubation period, assess the cellular phenotype of interest (e.g., cell proliferation, expression of androgen-responsive genes).
Data Presentation: Expected Outcome of a Proliferation Assay (e.g., MTT Assay)
| Treatment Group | Relative Cell Proliferation (%) | Standard Deviation |
| Vehicle | 100 | 5.2 |
| Testosterone (10 nM) | 150 | 8.1 |
| This compound (100 nM) + Testosterone (10 nM) | 105 | 6.3 |
| This compound (100 nM) + Testosterone (10 nM) + DHT (1 nM) | 145 | 7.8 |
Visualization: Experimental Workflow for On-Target Validation
Caption: Workflow for confirming the on-target mechanism of this compound.
References
Technical Support Center: Overcoming Resistance to MK-0434 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MK-0434 in cancer cell lines. The information is based on established mechanisms of resistance to 5α-reductase inhibitors in cancers, particularly prostate cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme 5α-reductase.[1] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). In androgen-sensitive cancers, such as certain types of prostate cancer, DHT is a key driver of tumor cell growth and survival. By inhibiting 5α-reductase, this compound reduces the levels of DHT, thereby decreasing the androgenic signaling that promotes cancer cell proliferation.
Q2: My cancer cell line, which was initially sensitive to this compound, has started to show resistance. What are the potential mechanisms?
Resistance to 5α-reductase inhibitors like this compound in cancer cells can arise through several mechanisms. These include:
-
Alterations in 5α-reductase isoenzyme expression: There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3).[2] Cancer cells may alter the expression levels of these isoenzymes, potentially favoring an isoenzyme that is less sensitive to this compound.
-
Androgen receptor (AR) alterations: The androgen receptor is the target of DHT. Resistance can develop through AR gene amplification, leading to an overabundance of the receptor, or through mutations in the AR gene that make it constitutively active, even in the absence of DHT.
-
Increased intratumoral androgen synthesis: Cancer cells can develop the ability to synthesize their own androgens from cholesterol or other precursors, bypassing the need for testosterone conversion by 5α-reductase.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to promote their growth and survival, making them less dependent on the androgen receptor signaling pathway.
Q3: How can I confirm if my resistant cell line has altered 5α-reductase expression?
You can assess the expression of the three 5α-reductase isoenzymes (SRD5A1, SRD5A2, and SRD5A3) at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure mRNA levels.
-
Western Blotting: To measure protein levels.
Comparing the expression profiles of your resistant cell line to the parental, sensitive cell line will reveal any significant changes.
Q4: What are some strategies to overcome resistance to this compound?
Overcoming resistance to this compound may require a multi-pronged approach. Consider the following strategies:
-
Combination Therapy: Combining this compound with other agents can be effective.
-
Androgen Receptor Antagonists: Drugs like enzalutamide or bicalutamide that directly block the androgen receptor can be used to inhibit signaling downstream of DHT.
-
Inhibitors of Androgen Synthesis: Drugs like abiraterone acetate, which inhibit CYP17A1, can block the production of androgens within the tumor.
-
PI3K/Akt or MAPK pathway inhibitors: If you observe activation of these bypass pathways, using specific inhibitors for these pathways may restore sensitivity.
-
-
Targeting Different 5α-reductase Isoenzymes: If you find that a specific isoenzyme is upregulated in your resistant cells, consider using a dual inhibitor that targets multiple isoenzymes, such as dutasteride.[2]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line, as indicated by an increase in the IC50 value.
| Potential Cause | Troubleshooting/Investigation Steps | Expected Outcome |
| Altered 5α-reductase isoenzyme expression | 1. Perform qRT-PCR and Western blot for SRD5A1, SRD5A2, and SRD5A3 on both sensitive and resistant cells. | Identification of changes in isoenzyme expression that may correlate with resistance. |
| Androgen Receptor (AR) Amplification/Mutation | 1. Perform Western blot for total AR protein levels. 2. Sequence the AR gene in resistant cells to check for mutations. | Detection of AR overexpression or mutations that could lead to ligand-independent activation. |
| Increased Intratumoral Androgen Synthesis | 1. Measure testosterone and DHT levels in cell lysates and conditioned media using ELISA or mass spectrometry. | Elevated androgen levels in resistant cells would suggest de novo synthesis. |
| Activation of Bypass Pathways | 1. Perform Western blot for key signaling proteins (e.g., p-Akt, p-ERK) to assess their activation status. | Increased phosphorylation of key signaling molecules would indicate the activation of alternative growth pathways. |
Problem 2: My resistant cell line continues to proliferate even in the presence of high concentrations of this compound.
| Potential Cause | Troubleshooting/Investigation Steps | Expected Outcome |
| Complete bypass of the androgen signaling pathway | 1. Treat cells with a potent androgen receptor antagonist (e.g., enzalutamide) in addition to this compound. | If the cells are still resistant, it suggests that their growth is no longer dependent on androgen receptor signaling. |
| Drug Efflux | 1. Use a drug efflux pump inhibitor (e.g., verapamil) in combination with this compound. | Restoration of sensitivity to this compound would indicate that drug efflux is a mechanism of resistance. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Parental (Sensitive) | 0.5 |
| Resistant Sub-line 1 | 5.0 |
| Resistant Sub-line 2 | >10 |
Table 2: Hypothetical Gene Expression Changes in Resistant vs. Sensitive Cell Lines
| Gene | Fold Change in Resistant Line (mRNA) |
| SRD5A1 | 2.5 |
| SRD5A2 | 0.2 |
| SRD5A3 | 3.0 |
| AR | 4.0 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine IC50
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for Protein Expression
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SRD5A1, anti-SRD5A2, anti-SRD5A3, anti-AR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the genes of interest (SRD5A1, SRD5A2, SRD5A3, AR) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head In Vitro Comparison of MK-0434 and Finasteride as 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent 4-azasteroid inhibitors of steroid 5α-reductase, MK-0434 and finasteride. Both compounds were developed by Merck & Co. for the potential treatment of androgen-dependent conditions. While finasteride has been widely marketed, this compound, also known as MK-434, was under development in the 1990s but was never commercialized. This document summarizes available quantitative data on their inhibitory potency against the two principal isozymes of 5α-reductase, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathway.
Data Presentation: Inhibitory Potency
The primary mechanism of action for both this compound and finasteride is the inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). There are two main isozymes of 5α-reductase: type 1 and type 2. The following tables summarize the available in vitro inhibitory activities (IC50 and Ki values) of this compound and finasteride against these isozymes.
Note on Data Comparability: The data presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, and assay methodology can influence the results. A definitive head-to-head comparison would ideally be conducted within a single study under identical conditions.
Table 1: In Vitro Inhibitory Activity of this compound against 5α-Reductase
| Isozyme | Inhibition Constant (Ki) | Source Organism | Reference |
| Type 1 (putative) | 3.1 µM (Ki(app)) | Pig (testis microsomes) | [1] |
| Type 2 | Primarily inhibits 5α-R2 | Human | [2] |
Table 2: In Vitro Inhibitory Activity of Finasteride against 5α-Reductase
| Isozyme | Inhibition Constant (Ki) | IC50 | Source Organism/System | Reference |
| Type 1 | 108 nM | 360 nM | Human (recombinant) | [2][3] |
| Type 2 | 7.3 nM | 69 nM | Human (recombinant) | [2][3] |
| Type 2 | - | 13.6 nmol/L | Rat (liver) | [4] |
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and finasteride against 5α-reductase isozymes typically involves in vitro enzymatic assays. Below is a generalized protocol based on methodologies described in the scientific literature.
In Vitro 5α-Reductase Inhibition Assay
1. Objective: To determine the 50% inhibitory concentration (IC50) and/or the inhibitor constant (Ki) of test compounds against human 5α-reductase type 1 and type 2.
2. Materials:
- Enzyme Source: Recombinant human 5α-reductase type 1 and type 2, often expressed in a baculovirus-insect cell system or other suitable host cells.[5]
- Substrate: Radiolabeled testosterone (e.g., [3H]Testosterone).[6]
- Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
- Inhibitors: this compound and finasteride dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Buffer with a pH optimal for the specific isozyme being tested (e.g., pH 5.0-6.0 for type 2, and a more neutral pH for type 1).[5]
- Reaction Quenching Solution: e.g., a solution containing unlabeled testosterone and dihydrotestosterone.
- Extraction Solvent: e.g., Ethyl acetate/hexane mixture.
- Chromatography System: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the separation of testosterone and DHT.[7]
- Scintillation Counter: For quantification of radiolabeled steroids.
3. Procedure:
- Enzyme Preparation: Prepare microsomal fractions from cells expressing the recombinant 5α-reductase isozymes.
- Assay Setup: In a reaction vessel, combine the assay buffer, NADPH, and varying concentrations of the inhibitor (this compound or finasteride) or vehicle control.
- Pre-incubation: Pre-incubate the enzyme preparation with the inhibitor/vehicle for a defined period at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled testosterone substrate.
- Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction proceeds within the linear range.
- Reaction Termination: Stop the reaction by adding the quenching solution.
- Steroid Extraction: Extract the steroids from the reaction mixture using an organic solvent.
- Separation and Quantification: Separate the substrate (testosterone) from the product (dihydrotestosterone) using TLC or HPLC. Quantify the amount of radiolabeled DHT formed using a scintillation counter.[7]
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- If determining the Ki value, perform the assay at multiple substrate concentrations to allow for analysis using methods such as the Cheng-Prusoff equation or Dixon plots.
Mandatory Visualization
Signaling Pathway of 5α-Reductase and Inhibition
The following diagram illustrates the biochemical pathway of testosterone conversion to dihydrotestosterone by 5α-reductase and the mechanism of inhibition by compounds like this compound and finasteride.
Caption: Mechanism of 5α-Reductase Inhibition.
Experimental Workflow for In Vitro Inhibition Assay
The diagram below outlines the key steps in a typical in vitro assay to determine the inhibitory potential of a compound against 5α-reductase.
Caption: In Vitro 5α-Reductase Inhibition Assay Workflow.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. steroid 5-alpha reductase: Topics by Science.gov [science.gov]
- 4. finasteride exposures modulate: Topics by Science.gov [science.gov]
- 5. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5α-Reductase Inhibitors: Dutasteride vs. Finasteride
A detailed guide for researchers on the inhibitory potency, biochemical properties, and experimental evaluation of two prominent 5α-reductase inhibitors.
This guide provides a comprehensive comparison of dutasteride and finasteride, two widely utilized inhibitors of the 5α-reductase enzyme family. The primary focus is on their differential inhibitory potency against the key enzyme isoforms, supported by experimental data and detailed methodologies for researchers in drug development and related scientific fields.
Introduction to 5α-Reductase and its Inhibitors
The enzyme 5α-reductase is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). This conversion is a critical step in the androgen signaling pathway, and elevated DHT levels are implicated in the pathophysiology of several conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Three distinct isoforms of 5α-reductase have been identified in humans: type 1, type 2, and type 3.
Dutasteride and finasteride are synthetic 4-azasteroid compounds that function as specific inhibitors of 5α-reductase. Their clinical efficacy is derived from their ability to reduce DHT levels, thereby mitigating its effects on target tissues. However, their inhibitory profiles against the different 5α-reductase isoforms vary significantly, which accounts for their distinct biochemical and clinical characteristics.
Comparative Inhibitory Potency
The inhibitory potency of dutasteride and finasteride is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
As the data in the following table indicates, dutasteride demonstrates a broader and more potent inhibitory profile compared to finasteride. While both compounds are effective inhibitors of the type 2 isoform, dutasteride is substantially more potent against the type 1 isoform.
| Compound | 5α-Reductase Type 1 (IC50 in nM) | 5α-Reductase Type 2 (IC50 in nM) |
| Dutasteride | 0.5 | 0.1 |
| Finasteride | 360 | 1.2 |
Data compiled from multiple sources.
Experimental Protocols
The determination of IC50 values for 5α-reductase inhibitors is a critical step in their preclinical evaluation. The following is a representative methodology for an in vitro enzyme inhibition assay.
In Vitro 5α-Reductase Inhibition Assay
1. Enzyme and Substrate Preparation:
-
Human 5α-reductase isoforms (type 1 and type 2) are typically expressed in a recombinant system, such as baculovirus-infected insect cells or HEK293 cells.
-
The enzyme is then purified from cell lysates.
-
The substrate, [1,2,6,7-3H]-testosterone, is prepared in a suitable buffer (e.g., citrate buffer, pH 5.5).
2. Incubation:
-
A reaction mixture is prepared containing the purified enzyme, the radiolabeled testosterone substrate, and a NADPH regenerating system (including glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Varying concentrations of the inhibitor (dutasteride or finasteride) are added to the reaction mixture.
-
The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic conversion of testosterone to DHT.
3. Product Extraction and Separation:
-
The reaction is terminated by the addition of a stop solution (e.g., a mixture of ethyl acetate and methanol).
-
The steroids (unreacted testosterone and the product, DHT) are extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
The organic phase is evaporated, and the residue is redissolved in a small volume of a suitable solvent.
-
The testosterone and DHT are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Quantification and Data Analysis:
-
The amount of radiolabeled DHT produced is quantified using a scintillation counter or by scanning the TLC plate.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen signaling pathway and a generalized workflow for evaluating 5α-reductase inhibitors.
Independent Validation of MK-0434 Research: A Comparative Analysis with Alternative 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for MK-0434, a selective inhibitor of 5α-reductase type 2, with established alternative treatments, finasteride and dutasteride, for benign prostatic hyperplasia (BPH). The information is compiled from publicly available clinical trial data and research publications to facilitate an independent validation of this compound's potential therapeutic profile.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials of this compound, finasteride, and dutasteride. It is important to note that direct head-to-head clinical trial data for this compound against finasteride or dutasteride in BPH patients is not publicly available. The data for this compound is from a Phase 1 single-rising-dose study in healthy male volunteers, while the data for finasteride and dutasteride are from larger, long-term clinical trials in patients with BPH.
Table 1: Effect on Dihydrotestosterone (DHT) Levels
| Compound | Dose | Study Population | Duration | Mean DHT Reduction | Citation(s) |
| This compound | 5 mg - 100 mg (single dose) | Healthy Males | 24-48 hours | ~50% | [1] |
| Finasteride | 5 mg/day | BPH Patients | 24 weeks | ~70.8% | [2] |
| Dutasteride | 0.5 mg/day | BPH Patients | 24 weeks | ~94.7% | [2] |
Table 2: Clinical Efficacy in Benign Prostatic Hyperplasia (BPH)
| Compound | Key Efficacy Outcomes | Citation(s) |
| This compound | No clinical efficacy data in BPH patients is publicly available. | |
| Finasteride | - Improvement in International Prostate Symptom Score (IPSS). - Reduction in prostate volume. - Increase in maximum urinary flow rate (Qmax). | [3][4][5] |
| Dutasteride | - Significant improvement in IPSS. - Greater reduction in prostate volume compared to finasteride. - Improvement in Qmax. - Reduced risk of acute urinary retention and BPH-related surgery. | [4][6][7] |
Table 3: Overview of Reported Side Effects
| Compound | Common Adverse Events | Citation(s) |
| This compound | Well-tolerated in single doses up to 100 mg in healthy volunteers with no significant adverse effects reported. | [1] |
| Finasteride | Decreased libido, erectile dysfunction, ejaculation disorder. | [8] |
| Dutasteride | Decreased libido, erectile dysfunction, ejaculation disorder (similar incidence to finasteride). | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation of research findings. Below are generalized methodologies based on published literature for the assessment of 5α-reductase inhibitors.
This compound: Phase 1 Pharmacodynamic Study Protocol
-
Study Design: A four-period, two-panel, single-rising-dose study.
-
Participants: Healthy male volunteers.
-
Intervention: Single oral doses of this compound (ranging from 0.1 mg to 100 mg) or placebo.
-
Outcome Measures:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine Cmax (maximum concentration) and AUC (area under the curve).
-
Pharmacodynamics: Serum levels of testosterone and dihydrotestosterone (DHT) were measured at baseline and at multiple time points post-dose to assess the extent and duration of 5α-reductase inhibition.
-
Safety and Tolerability: Monitoring of adverse events, vital signs, and clinical laboratory tests.[1]
-
Finasteride and Dutasteride: BPH Clinical Trial Protocol (General)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Male patients (typically aged 50 and older) with a clinical diagnosis of symptomatic BPH, often with an enlarged prostate and reduced urinary flow rate.
-
Intervention: Daily oral administration of finasteride (e.g., 5 mg), dutasteride (e.g., 0.5 mg), or placebo for a duration of 6 months to several years.
-
Key Efficacy Assessments:
-
Symptom Score: International Prostate Symptom Score (IPSS) or similar validated questionnaire to assess changes in urinary symptoms.
-
Prostate Volume: Measured by transrectal ultrasound (TRUS) at baseline and at specified intervals.
-
Urinary Flow Rate: Maximum urinary flow rate (Qmax) measured by uroflowmetry.
-
Hormone Levels: Serum DHT and testosterone levels.
-
-
Safety Assessments: Recording and analysis of all adverse events, with a particular focus on sexual side effects.[3][4][5][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5α-Reductase Inhibition
The primary mechanism of action for this compound, finasteride, and dutasteride is the inhibition of the 5α-reductase enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), primarily within the prostate gland, as well as in other tissues.[9][10][11][12][13] DHT is a key driver of prostate growth, and its reduction is the therapeutic goal in the management of BPH.
Caption: Mechanism of 5α-reductase inhibitors in blocking DHT production.
Experimental Workflow for Evaluating 5α-Reductase Inhibitors in BPH
The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy and safety of a 5α-reductase inhibitor for the treatment of BPH.
Caption: Workflow of a randomized controlled trial for a BPH drug.
References
- 1. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marked suppression of dihydrotestosterone in men with benign prostatic hyperplasia by dutasteride, a dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. The efficacy and safety of dutasteride and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finasteride in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Is DHT Production by 5α-Reductase Friend or Foe in Prostate Cancer? [frontiersin.org]
- 12. cuaj.ca [cuaj.ca]
- 13. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: MK-0434 vs. Finasteride in 5-Alpha Reductase Inhibition Studies
For researchers in pharmacology, endocrinology, and drug development, the study of 5-alpha reductase inhibitors provides a critical lens into androgen-dependent pathologies. Finasteride, a well-established therapeutic agent, has long been a benchmark compound. However, the experimental compound MK-0434 presents distinct characteristics that may offer advantages in specific research contexts. This guide provides a detailed, data-driven comparison of this compound and finasteride to inform experimental design and compound selection.
Mechanism of Action: Targeting Androgen Conversion
Both this compound and finasteride are inhibitors of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] DHT plays a crucial role in the development and progression of various androgen-dependent conditions. By inhibiting this conversion, both compounds effectively reduce DHT levels, albeit with differing selectivity for the enzyme's isoforms.
Finasteride is known to be a competitive inhibitor of both type II and type III 5-alpha reductase isoenzymes.[2][3] In contrast, this compound is characterized as a selective inhibitor of the type 2 5-alpha reductase isozyme.[1] This difference in isozyme selectivity is a key factor for researchers to consider when investigating the specific roles of each isozyme in different tissues and disease models.
In Vitro Inhibitory Potency: A Quantitative Look
The following table summarizes the available data on the in vitro inhibitory potency of this compound and finasteride against 5-alpha reductase isozymes. It is important to note that direct comparative studies under identical experimental conditions are limited, and values should be interpreted within the context of the cited experimental setup.
| Compound | Isozyme Target | Potency Metric | Value | Species/Tissue Source | Reference |
| This compound | 5α-Reductase Type 2 | Ki(app) | 3.1 µM | Pig testis microsomes | [4] |
| Finasteride | 5α-Reductase Type 1 | IC50 | 360 nM | Human | |
| 5α-Reductase Type 2 | IC50 | 4.2 nM | Human | [2] | |
| 5α-Reductase (Epithelium) | Ki | 7 ± 3 nM | Human Benign Prostatic Hyperplasia | [5] | |
| 5α-Reductase (Stroma) | Ki | 31 ± 3 nM | Human Benign Prostatic Hyperplasia | [5] | |
| 5α-Reductase | IC50 | 1 ng/mL | Human Prostate | [6] |
Pharmacodynamics: Impact on Dihydrotestosterone Levels
The in vivo efficacy of 5-alpha reductase inhibitors is primarily assessed by their ability to suppress DHT levels. Clinical and preclinical studies have quantified the extent of DHT reduction achieved by both this compound and finasteride.
| Compound | Dosage | Effect on Serum DHT | Effect on Tissue DHT (Scalp) | Species | Reference |
| This compound | >5 mg (single dose) | ~50% reduction | Not Reported | Human | [7] |
| Finasteride | 5 mg/day | ~70% reduction | Not Reported | Human | [8] |
| 0.05 mg, 0.2 mg, 1 mg, 5 mg (daily) | 49.5%, 68.6%, 71.4%, 72.2% reduction respectively | 61.6%, 56.5%, 64.1%, 69.4% reduction respectively | Human |
Pharmacokinetics: A Comparative Overview
Understanding the pharmacokinetic profiles of this compound and finasteride is essential for designing in vivo studies and interpreting experimental outcomes.
| Parameter | This compound | Finasteride |
| Bioavailability | Not explicitly reported | ~63% (oral)[8] |
| Time to Peak (Tmax) | Not explicitly reported | 1-2 hours (oral)[8] |
| Plasma Protein Binding | Not explicitly reported | ~90%[8] |
| Elimination Half-life | Not explicitly reported | 6-8 hours[8] |
| Metabolism | Not explicitly reported | Extensively hepatic, via CYP3A4, to less active metabolites |
| Excretion | Not explicitly reported | Metabolites excreted in urine and feces |
| Notes | Absorption appears to be nonlinear[7] | Food does not significantly affect bioavailability.[8] Accumulates slowly with multiple doses. |
Advantages of this compound for Research
Based on the available data, this compound may offer specific advantages over finasteride for certain research applications:
-
Isozyme Selectivity: As a selective inhibitor of 5-alpha reductase type 2, this compound can be a valuable tool to dissect the specific physiological and pathophysiological roles of this isozyme in various tissues and disease models. This is particularly relevant for studies aiming to differentiate the effects of inhibiting type 1 versus type 2 reductase.
-
Investigational Tool: Since this compound was not brought to market, it represents a less-studied compound. For researchers exploring novel mechanisms of androgen modulation or seeking to identify new therapeutic targets, working with a less characterized inhibitor could lead to novel findings.
-
Comparative Pharmacology: The distinct chemical structure of this compound compared to finasteride allows for comparative studies on the structure-activity relationships of 5-alpha reductase inhibitors.
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay
A common method to determine the inhibitory potency of compounds like this compound and finasteride involves an in vitro enzymatic assay.
1. Enzyme Preparation:
-
The 5-alpha reductase enzyme can be sourced from various tissues, such as human or rat prostate homogenates, or from cell lines engineered to overexpress specific isozymes (e.g., LNCaP cells).[9]
-
Microsomal fractions containing the membrane-bound enzyme are typically prepared through differential centrifugation of tissue homogenates.
2. Assay Procedure:
-
The enzyme preparation is incubated with the substrate, testosterone (often radiolabeled, e.g., [3H]testosterone), and a cofactor, NADPH, in a suitable buffer system.[6][10]
-
The test compound (this compound or finasteride) is added at various concentrations to determine its effect on the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is then terminated, typically by the addition of a strong acid or organic solvent.
3. Product Quantification:
-
The product of the reaction, dihydrotestosterone (DHT), is separated from the substrate, testosterone. This can be achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
-
The amount of DHT produced is quantified. If a radiolabeled substrate is used, scintillation counting can be employed. Alternatively, mass spectrometry can be used for sensitive and specific detection.[11]
4. Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the mechanisms and experimental workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Androgen signaling pathway and the point of inhibition by this compound and finasteride.
Caption: A generalized workflow for an in vitro 5-alpha reductase inhibition assay.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5 alpha-reductase inhibitors, chemical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
In Vivo Comparison of MK-0434 and Dutasteride on Prostate Growth: A Research Guide
This guide provides a comparative overview of the in vivo effects of two 5-alpha reductase inhibitors, MK-0434 and dutasteride, on prostate growth. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data and methodologies to facilitate further investigation. While direct head-to-head in vivo studies are not publicly available, this guide synthesizes data from separate preclinical investigations to offer a comparative perspective.
Compound Overview
This compound is a selective inhibitor of 5-alpha reductase type 2, an enzyme primarily found in reproductive tissues like the prostate.[1] It was under development for androgen-dependent conditions but was never marketed.[1] Its mechanism involves blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), thereby reducing a key driver of prostate growth.[1]
Dutasteride is a dual inhibitor of both type 1 and type 2 5-alpha reductase isoforms.[2][3] This dual inhibition leads to a more comprehensive suppression of DHT production.[3][4] Dutasteride is clinically approved for the treatment of benign prostatic hyperplasia (BPH).[2]
Quantitative Data Summary
The following table summarizes quantitative data from separate preclinical studies on the effects of this compound and dutasteride on prostate weight in rodent models. It is crucial to note that these studies were not conducted in parallel, and experimental conditions may vary.
| Compound | Animal Model | Treatment | Duration | Prostate Weight Reduction (%) | Reference |
| This compound | Orchiectomized (ORX) rats treated with testosterone | 0.75 mg/day | 56 days | Almost completely blocked testosterone-induced increase | Not explicitly quantified in available abstracts |
| Dutasteride | Sprague-Dawley rats | 2.5 mg/kg/day | 2 weeks | Significant decrease compared to control | [5] |
| Dutasteride | Sprague-Dawley rats | 5.0 mg/kg/day | 2 weeks | Significant decrease compared to control | [5] |
| Dutasteride | Wistar rats (BPH model) | Not specified | 6 days | Significant reduction from baseline | [6] |
| Dutasteride | Nude mice (WPE1-NA22 xenograft) | 83.3 mg/kg diet | 22 weeks | Significantly decreased | [7] |
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating experimental findings. Below are representative protocols for evaluating 5-alpha reductase inhibitors on prostate growth in vivo.
General Experimental Workflow for In Vivo Prostate Growth Studies
Caption: Experimental workflow for in vivo prostate growth studies.
Key Methodological Details from Preclinical Studies:
-
Animal Models: Studies have utilized various rodent models, including Sprague-Dawley and Wistar rats, as well as nude mice for xenograft studies.[5][6][7] The choice of model can influence the translatability of the findings.
-
Induction of Prostate Growth: Prostate enlargement is often induced by the administration of exogenous testosterone, particularly in castrated animals, or through the use of specific animal models that spontaneously develop BPH.
-
Drug Administration: Both this compound and dutasteride have been administered orally, either mixed in the diet or via gavage.[7][8] Dosages and treatment durations have varied across studies.
-
Endpoint Measurement: The primary endpoint in these studies is typically the wet weight of the prostate gland at the termination of the experiment.
Signaling Pathway
The primary mechanism of action for both this compound and dutasteride is the inhibition of 5-alpha reductase, which disrupts the androgen signaling pathway critical for prostate growth.
Caption: 5-alpha reductase signaling pathway and inhibition.
This diagram illustrates that testosterone is converted to the more potent DHT by both type 1 and type 2 5-alpha reductase. DHT then binds to the androgen receptor, leading to gene transcription and subsequent prostate cell growth. This compound selectively inhibits the type 2 isoform, while dutasteride inhibits both type 1 and type 2, leading to a more profound reduction in DHT levels.[1][2][3]
Conclusion
References
- 1. MK-434 - Wikipedia [en.wikipedia.org]
- 2. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]
- 3. cuaj.ca [cuaj.ca]
- 4. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dutasteride on the expression of hypoxia-inducible factor-1alpha, vascular endothelial growth factor and microvessel density in rat and human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect Of Continuously Dutasteride Monotherapy on The Expression Of Protein Kinase C-Alpha Enzyme In BPH Model Of Wistar Strain Rattus Novergicus Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Finasteride and Dutasteride on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 8. Effects of dutasteride in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of MK-0434: A Comparative Analysis of Downstream Gene Expression
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals validating the effect of the 5-alpha-reductase inhibitor, MK-0434, on downstream gene expression. This guide provides an objective comparison with alternative treatments, supported by experimental data, to facilitate informed decisions in research and development.
This compound is a potent inhibitor of 5-alpha-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, this compound effectively modulates androgen receptor (AR) signaling and the expression of androgen-responsive genes. This guide delves into the specific effects of this compound on downstream gene expression, offering a comparative perspective with other widely used 5-alpha-reductase inhibitors, finasteride and dutasteride.
Comparative Analysis of Gene Expression Modulation
To understand the nuanced effects of this compound and its alternatives, we have summarized the available quantitative data on the modulation of key androgen-responsive genes. The data presented below is primarily derived from in vitro studies using the androgen-sensitive human prostate cancer cell line, LNCaP, a well-established model for studying androgen receptor signaling.
| Gene Target | Compound | Concentration | Cell Line | Change in mRNA Expression |
| PSA (KLK3) | Finasteride | 25 µM | LNCaP | ↓ 50% |
| KLK2 | Finasteride (MK-906) & MK-386 | 5 µM each | LNCaP | Downregulated |
| TMPRSS2 | Finasteride (MK-906) & MK-386 | 5 µM each | LNCaP | Downregulated |
| Multiple Genes | Dutasteride | Not Specified | LNCaP | Modulation of genes in apoptotic, cytoskeletal remodeling, and cell cycle pathways |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Detailed Experimental Protocols
The following is a representative protocol for assessing the impact of 5-alpha-reductase inhibitors on the expression of androgen-responsive genes in LNCaP cells.
1. Cell Culture and Treatment:
-
Cell Line: LNCaP human prostate cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in a steroid-depleted medium (e.g., RPMI-1640 with charcoal-stripped FBS) for 24-48 hours to reduce baseline androgen levels.
-
Treatment: Cells are treated with varying concentrations of this compound, finasteride, or dutasteride in the presence of a controlled concentration of testosterone (e.g., 1-10 nM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. RNA Extraction and Reverse Transcription:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by agarose gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
3. Quantitative Real-Time PCR (RT-qPCR):
-
PCR Reaction: RT-qPCR is performed using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green or TaqMan-based detection method.
-
Primers: Validated primers specific for the target genes (e.g., PSA, KLK2, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB) are used.
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end of the run for SYBR Green assays to verify the specificity of the amplified product.
4. Data Analysis:
-
Relative Quantification: The relative expression of the target genes is calculated using the 2-ΔΔCt method. The Ct values of the target genes are normalized to the Ct values of the reference gene (ΔCt). The ΔCt of the treated samples is then compared to the ΔCt of the control samples (ΔΔCt) to determine the fold change in gene expression.
-
Statistical Analysis: Statistical significance of the observed changes in gene expression is determined using appropriate statistical tests, such as a t-test or ANOVA, with a p-value of <0.05 considered significant.
This guide provides a foundational understanding of the effects of this compound and its alternatives on downstream gene expression. Further research is warranted to generate specific quantitative data for this compound to enable a more direct and comprehensive comparison.
Benchmarking MK-0434: A Comparative Analysis Against Novel 5-Alpha Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MK-0434, a selective steroid 5-alpha reductase type 2 inhibitor, against established and novel inhibitors of the 5-alpha reductase enzyme family. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for research and development purposes.
Introduction to 5-Alpha Reductase Inhibition
The enzyme 5-alpha reductase is a critical player in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.[2] Consequently, the inhibition of 5-alpha reductase has emerged as a key therapeutic strategy for these conditions.
There are two primary isoenzymes of 5-alpha reductase: type 1 and type 2. While both isoenzymes are involved in androgen metabolism, their tissue distribution and substrate affinities differ. Type 2 is predominantly found in the prostate, seminal vesicles, and hair follicles, whereas type 1 is more prevalent in the skin and liver.[3] this compound was developed as a selective inhibitor of the type 2 isoenzyme.[4] This guide will compare its performance metrics with those of established drugs like finasteride (a type 2 selective inhibitor) and dutasteride (a dual type 1 and type 2 inhibitor), as well as several novel inhibitory compounds.[3][5]
Quantitative Comparison of 5-Alpha Reductase Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of other 5-alpha reductase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of a compound's efficacy in inhibiting an enzyme.
Table 1: In Vitro Potency (IC50/Ki) of 5-Alpha Reductase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Compound Type |
| This compound | Pig Testis Microsomal 5α-Reductase (likely Type 1) | - | 3100[6] | Steroidal (4-azasteroid) |
| Finasteride | Human 5α-Reductase Type 1 | 360[3] | - | Steroidal (4-azasteroid) |
| Human 5α-Reductase Type 2 | 69[3] | - | ||
| Dutasteride | Human 5α-Reductase Type 1 | 7[3] | - | Steroidal (4-azasteroid) |
| Human 5α-Reductase Type 2 | 6[3] | - | ||
| Turosteride | Human Prostatic 5α-Reductase | 55[7] | - | Steroidal |
| L-36 | Human Prostatic 5α-Reductase | 31 | - | Steroidal |
| L-2 | Human Prostatic 5α-Reductase | 75 | - | Steroidal |
| I-41 | Human Prostatic 5α-Reductase | 151 | - | Steroidal |
| Finasteride/Epristeride Hybrid | Human Prostatic 5α-Reductase | 71[8] | - | Steroidal Hybrid |
Note: The Ki value for this compound was determined using pig testis microsomes, which may not directly correlate with its potency against human 5-alpha reductase type 2. There is a discrepancy in the literature, with some sources identifying the pig testis enzyme as type 1, while this compound is generally described as a selective type 2 inhibitor.
Table 2: In Vivo Efficacy of Selected 5-Alpha Reductase Inhibitors
| Compound | Animal Model | Dosage | Effect on DHT Levels | Reference |
| This compound | Healthy Human Males | >5 mg single dose | ~50% reduction in circulating DHT | [1] |
| Finasteride | Human | 5 mg/day | ~71% reduction in serum DHT | [9] |
| Dutasteride | Human | 0.5 mg/day | ~95% reduction in serum DHT | [9] |
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against 5-alpha reductase, typically using tissue homogenates or cell lysates as the enzyme source.
1. Enzyme Preparation:
-
Prostate tissue (e.g., from rats or human benign prostatic hyperplasia patients) or relevant cell lines (e.g., LNCaP) are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the microsomal fraction (where 5-alpha reductase is located) is collected.
-
The protein concentration of the enzyme preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Inhibition Assay:
-
The reaction is typically carried out in a 96-well plate format.
-
Each well contains the enzyme preparation, a buffer solution at the optimal pH for the isoenzyme of interest (e.g., pH 5.5 for type 2), and the NADPH cofactor.
-
The test compound (inhibitor) is added at various concentrations. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of the substrate, radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
3. Product Separation and Quantification:
-
The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent (e.g., ethyl acetate).
-
The extracted steroids are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled DHT produced is quantified using a scintillation counter or by measuring the area under the peak in the HPLC chromatogram.
4. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in a Rat Model
This in vivo model is commonly used to evaluate the efficacy of 5-alpha reductase inhibitors in reducing prostate growth.
1. Animal Model:
-
Male rats (e.g., Sprague-Dawley or Wistar strain) are castrated to deplete endogenous androgens.
-
After a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for several weeks (e.g., 4 weeks).
2. Treatment:
-
The rats are divided into different groups: a control group (receiving vehicle), a BPH group (receiving testosterone), and treatment groups (receiving testosterone plus the test inhibitor at various doses).
-
The test inhibitor is administered orally or via another appropriate route for the duration of the testosterone treatment.
3. Efficacy Evaluation:
-
At the end of the treatment period, the animals are euthanized, and the prostates are excised and weighed.
-
The prostate weight is often normalized to the body weight (prostate index).
-
A significant reduction in prostate weight or prostate index in the treatment groups compared to the BPH group indicates the efficacy of the inhibitor.
-
Additionally, serum and intraprostatic levels of testosterone and DHT can be measured using techniques like ELISA or LC-MS/MS to confirm the mechanism of action.
Signaling Pathway and Experimental Workflow
5-Alpha Reductase Signaling Pathway
The following diagram illustrates the central role of 5-alpha reductase in the androgen signaling pathway.
Caption: 5-alpha reductase converts testosterone to DHT, which activates the androgen receptor.
Experimental Workflow for In Vitro Inhibitor Screening
The diagram below outlines the typical workflow for screening potential 5-alpha reductase inhibitors in an in vitro setting.
Caption: Workflow for determining the in vitro potency of 5-alpha reductase inhibitors.
References
- 1. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 3. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 4. MK-434 - Wikipedia [en.wikipedia.org]
- 5. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel hybrid from finasteride and epristeride as 5α-reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of 5-alpha reductase inhibitors in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MK-0434: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MK-0434, a steroid 5 alpha-reductase inhibitor, ensuring compliance and minimizing risk.
I. Understanding the Waste Profile of this compound
This compound, as a biologically active hormone antagonist, requires careful handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a research compound and a hormone antagonist necessitates that it be treated as potentially hazardous waste. Standard laboratory practice dictates that unknown or uncharacterized substances be handled with the highest level of precaution.
Key Principles for Handling this compound Waste:
-
Waste Minimization: Order only the necessary quantities of this compound to reduce surplus.[1] Maintain a clear inventory to prevent the accumulation of expired or unused stock.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react, creating a more hazardous situation.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[1][2] This practice can lead to the contamination of waterways and have adverse effects on aquatic life.[3][4]
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from the point of generation to final removal from the laboratory.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container. The container must be compatible with the solvent used.
-
Contaminated Materials: All materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and absorbent paper, should be considered contaminated and collected in a designated hazardous waste container.
Step 2: Proper Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Hormone Antagonist," "Biologically Active").
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1] Ensure containers are kept closed except when adding waste.[1]
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal.[1][5] They will provide specific guidance and arrange for the collection of your labeled waste containers.
-
Third-Party Waste Management: For facilities without an internal EHS department, a licensed hazardous waste disposal company should be contracted.[6] These companies are equipped to handle and transport pharmaceutical and chemical waste in compliance with all regulations.[6]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.[7]
-
Container Disposal: Once properly decontaminated, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[7]
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
IV. Logical Relationship of Disposal Principles
The principles of safe chemical disposal are interconnected, ensuring a comprehensive approach to laboratory safety and environmental protection.
Caption: Interrelationship of core chemical disposal principles.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and your local regulations for complete compliance.
References
Personal protective equipment for handling MK-0434
Disclaimer: This document provides guidance on the safe handling of MK-0434 for research purposes. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this information is based on the general principles of handling potent pharmaceutical compounds and the known characteristics of 5-alpha-reductase inhibitors. All laboratory personnel must be thoroughly trained in handling potent compounds before working with this substance.
This compound is identified as a steroid 5-alpha-reductase inhibitor. This class of compounds can have significant physiological effects at low doses. Therefore, it is crucial to handle this compound with appropriate containment and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
The selection of PPE is critical to ensure the safety of the handler. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Safety glasses with side shields or chemical splash goggles- Particulate respirator (e.g., N95, FFP2, or higher) |
| Solution Preparation | - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Chemical splash goggles- Use of a certified chemical fume hood is mandatory |
| In Vitro / In Vivo Dosing | - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Safety glasses with side shields or chemical splash goggles |
| General Laboratory Work | - Standard lab coat- Single pair of nitrile gloves- Safety glasses |
Operational Plan for Safe Handling
A systematic approach is essential for handling potent compounds like this compound. The following step-by-step guidance should be followed:
-
Designated Area: All work with this compound, especially with the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a containment glove box. This area should be clearly marked with warning signs.
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling Procedures:
-
When weighing the solid compound, use a balance with a draft shield within a fume hood to minimize the dispersal of airborne particles.
-
For solution preparation, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
All transfers of solutions should be performed carefully to prevent spills.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable cleaning agent should be validated for its effectiveness.
-
Remove PPE in the designated area, avoiding cross-contamination. Dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow all institutional and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, labeled hazardous waste container.- Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a sealed bag within the designated work area.- Dispose of as hazardous waste. |
| Liquid Waste (e.g., unused solutions) | - Collect in a labeled, sealed, and chemically compatible waste container.- Do not pour down the drain. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
